molecular formula C33H44Br4N6O7 B15572662 Spermatinamine

Spermatinamine

カタログ番号: B15572662
分子量: 956.4 g/mol
InChIキー: AHBVYNLXMXUPAX-QUJZYQTNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure in first source

特性

分子式

C33H44Br4N6O7

分子量

956.4 g/mol

IUPAC名

4-[[(2E)-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanoyl]amino]-N-[4-[3-[[(2E)-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanoyl]amino]propyl-methylamino]butyl]-N-methylbutanamide

InChI

InChI=1S/C33H44Br4N6O7/c1-42(13-8-11-39-33(46)28(41-48)20-22-17-25(36)31(50-4)26(37)18-22)12-5-6-14-43(2)29(44)9-7-10-38-32(45)27(40-47)19-21-15-23(34)30(49-3)24(35)16-21/h15-18,47-48H,5-14,19-20H2,1-4H3,(H,38,45)(H,39,46)/b40-27+,41-28+

InChIキー

AHBVYNLXMXUPAX-QUJZYQTNSA-N

製品の起源

United States

Foundational & Exploratory

Spermatinamine: A Comprehensive Technical Guide to its Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermatinamine is a novel, naturally occurring polyamine alkaloid that has garnered significant interest within the scientific community. Isolated from the Australian marine sponge Pseudoceratina sp., this complex molecule exhibits potent and specific inhibitory activity against isoprenylcysteine carboxyl methyltransferase (Icmt), a key enzyme in the post-translational modification of oncogenic proteins such as Ras. This technical guide provides a detailed overview of the molecular structure of this compound, its mechanism of action, and the experimental protocols for its isolation and characterization, positioning it as a promising lead compound in the development of novel anticancer therapeutics.

Molecular Structure and Physicochemical Properties

This compound is characterized by a unique bromotyrosyl-spermine-bromotyrosyl sequence. Its chemical name is N,N′-[1,4-butanediylbis[(methylimino)-3,1-propanediyl]]bis[3,5-dibromo-α-(hydroxyimino)-4-methoxy-benzenepropanamide, (αE,α′E)-]. The molecular formula of this compound is C32H44Br4N6O6.[1]

Chemical Structure:

Figure 1: 2D molecular structure of this compound.

A summary of the key physicochemical and biological activity data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C32H44Br4N6O6[1]
CAS Number 1001438-81-8[1]
IC50 for Icmt 1.9 µM[2]

Mechanism of Action: Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

This compound functions as a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[2] Icmt is the terminal enzyme in the post-translational modification pathway of many proteins containing a C-terminal "CAAX" motif, most notably the Ras family of small GTPases. This modification is critical for the proper localization and function of these proteins.

The inhibition of Icmt by this compound disrupts the final methylation step in the maturation of Ras and other CAAX proteins. This leads to the accumulation of unmethylated, mislocalized, and inactive forms of these proteins, thereby blocking their downstream signaling cascades.

The Icmt Signaling Pathway and the Impact of this compound

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The proper functioning of this pathway is dependent on the correct localization of Ras proteins to the plasma membrane, a process that requires Icmt-mediated methylation.

By inhibiting Icmt, this compound effectively downregulates the Ras-MAPK signaling pathway. This disruption can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Icmt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_active Active Ras (Membrane-Bound) Raf Raf Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ras_inactive Inactive Ras (Cytosolic) Icmt Icmt Ras_inactive->Icmt Methylation Icmt->Ras_active This compound This compound This compound->Icmt Inhibition

Figure 2: this compound inhibits the Icmt-mediated activation of the Ras-MAPK signaling pathway.

Experimental Protocols

The isolation and characterization of this compound from its natural source require a series of meticulous experimental procedures. The following protocols are based on the methodologies described in the primary literature.

Isolation of this compound from Pseudoceratina sp.

Workflow for the isolation of this compound:

Isolation_Workflow Sponge Freeze-dried Pseudoceratina sp. sponge Extraction Extraction with CH2Cl2/MeOH Sponge->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography1 Reversed-Phase C18 HPLC Partition->Chromatography1 Bioassay Icmt Inhibition Assay Chromatography1->Bioassay Chromatography2 Further HPLC Purification Bioassay->Chromatography2 Active Fractions This compound Pure this compound Chromatography2->this compound

Figure 3: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The active fraction is then subjected to multiple rounds of reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of water and acetonitrile (B52724) containing trifluoroacetic acid (TFA).

  • Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for their ability to inhibit Icmt to guide the isolation of the active compound.

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic techniques:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and confirm the molecular weight.

Conclusion and Future Directions

This compound represents a significant discovery in the field of marine natural products and cancer research. Its novel structure and potent, specific inhibition of Icmt make it an excellent candidate for further preclinical and clinical development. Future research should focus on the total synthesis of this compound and its analogs to enable structure-activity relationship (SAR) studies aimed at optimizing its therapeutic properties. Furthermore, a deeper investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its potential as a next-generation anticancer agent.

References

Spermatinamine: A Marine-Derived Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of a Novel Anticancer Target

This document provides a comprehensive technical overview of Spermatinamine, a novel alkaloid isolated from a marine sponge. It is intended for researchers, scientists, and drug development professionals interested in oncology, natural product discovery, and enzyme inhibition. This guide details the origin of this compound, its unique mechanism of action as an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), and the experimental methodologies relevant to its discovery and characterization.

Executive Summary

This compound is a novel, naturally occurring alkaloid identified from the Australian marine sponge, Pseudoceratina sp.[1]. It was discovered during a high-throughput screening campaign aimed at identifying inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), an enzyme considered a significant target in cancer therapy[1]. Structurally, this compound is characterized by a unique bromotyrosyl-spermine-bromotyrosyl sequence[1]. Its significance lies in being the first natural product identified to inhibit Icmt, an enzyme that catalyzes the final and critical methylation step in the post-translational modification of several oncogenic proteins, including the infamous Ras family of GTPases[1]. By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, presenting a promising avenue for anticancer drug development.

Discovery and Origin

The discovery of this compound was the result of a targeted search for novel enzyme inhibitors from natural sources.

  • Source Organism : this compound was isolated from the marine sponge Pseudoceratina sp., collected from the waters of Australia[1]. Marine sponges are well-known sources of structurally diverse and biologically active secondary metabolites.

  • Discovery Process : The compound was identified through a high-throughput screening program designed to find inhibitors of the Icmt enzyme. Bioassay-guided fractionation of the sponge's extract led to the isolation of the active constituent, which was named this compound[1].

  • Structure Elucidation : The chemical structure of this novel alkaloid was determined using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Below is a generalized workflow typical for the discovery of marine natural products like this compound.

G cluster_collection Field Work cluster_extraction Laboratory Processing cluster_screening Screening & Identification Collection Sample Collection (Marine Sponge) Extraction Crude Extraction (Solvent Extraction) Collection->Extraction HTS High-Throughput Screen (Icmt Inhibition Assay) Extraction->HTS Fractionation Bioassay-Guided Fractionation (Chromatography) Isolation Pure Compound Isolation Fractionation->Isolation Hit Hit Identification (this compound) Isolation->Hit HTS->Fractionation Structure Structure Elucidation (1D/2D NMR) Hit->Structure

A generalized workflow for marine natural product discovery.

Mechanism of Action: Inhibition of Icmt

This compound's therapeutic potential stems from its inhibition of Icmt. This enzyme is a crucial component of the protein prenylation pathway, which is vital for the function of approximately 2% of the mammalian proteome.

The Icmt Signaling Pathway

Many key signaling proteins, including Ras, Rho, and Rac GTPases, require a series of post-translational modifications to become functional. This process, often called CAAX processing (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid), ensures that these proteins are correctly localized to the cell membrane, which is essential for their signaling activity[2][3].

The three main steps are:

  • Prenylation : A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CAAX motif[3].

  • Proteolysis : The -AAX amino acids are cleaved by a specific endopeptidase[2].

  • Carboxylmethylation : The newly exposed farnesylcysteine is methylated by Icmt. This step, which this compound inhibits, neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the protein's C-terminus and promoting its insertion into the plasma membrane[4][5].

Inhibition of Icmt leads to the accumulation of unmethylated, negatively charged proteins that are mislocalized to internal compartments like the endoplasmic reticulum and cytoplasm, thereby abrogating their downstream signaling[4][5]. This disruption affects critical cancer-related pathways, including MAPK and PI3K signaling, ultimately leading to cell-cycle arrest and apoptosis[2][4][6].

G cluster_pathway Protein Prenylation & Modification Pathway cluster_inhibitor Point of Inhibition cluster_downstream Functional Consequence Pro_Ras Pro-Ras Protein (in Cytosol) Prenyl_Ras Prenylated Ras Pro_Ras->Prenyl_Ras 1. Prenylation (Farnesyltransferase) Cleaved_Ras Proteolytically Cleaved Ras Prenyl_Ras->Cleaved_Ras 2. Proteolysis (RCE1) Mature_Ras Mature, Methylated Ras Cleaved_Ras->Mature_Ras 3. Methylation (Icmt) Mislocalized_Ras Unmethylated Ras (Non-functional) Cleaved_Ras->Mislocalized_Ras Accumulation in Cytosol/ER Membrane Plasma Membrane Localization Mature_Ras->Membrane Apoptosis Apoptosis & Cell Cycle Arrest Mislocalized_Ras->Apoptosis This compound This compound This compound->Cleaved_Ras Inhibits Icmt Signaling Downstream Signaling (MAPK, PI3K) Membrane->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

The Icmt pathway and the inhibitory action of this compound.

Quantitative Data

While the original publication identifies this compound as the first natural product inhibitor of Icmt, specific quantitative data such as its half-maximal inhibitory concentration (IC50) is not available in the public domain literature[1][7][8]. However, for context, the potency of other well-characterized small-molecule Icmt inhibitors is provided below.

InhibitorIC50 (µM)Assay Condition / Cell LineReference
This compound Not Publicly AvailableIn vitro Icmt inhibition assay[1]
Cysmethynil2.4In vitro Icmt inhibition assay[9]
Cysmethynil<0.2In vitro Icmt inhibition assay (with preincubation)[9]
UCM-13362.0In vitro Icmt inhibition assay[9]
Indole-based Analog1.0 - 6.5In vitro Icmt inhibition assay[10]

Experimental Protocols

Detailed protocols from the original discovery are proprietary. However, this section provides representative, standard methodologies used in the field for identifying and characterizing Icmt inhibitors.

In Vitro Icmt Inhibition Assay (Radiolabel-based)

This protocol describes a common method to directly measure the enzymatic activity of Icmt and assess the potency of an inhibitor.

  • Principle : This assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). The inhibition of this transfer is measured in the presence of the test compound.

  • Materials :

    • Recombinant Icmt enzyme

    • S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

    • Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

    • Test inhibitor (this compound or analogs) dissolved in DMSO

    • Scintillation vials and scintillation fluid

  • Procedure :

    • Prepare a reaction mixture containing the assay buffer, Icmt substrate, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding the recombinant Icmt enzyme.

    • Add [3H]SAM to start the methylation reaction.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 6% SDS) or by using a vapor diffusion method where the volatile methylated product is captured[9][11].

    • Quantify the amount of incorporated [3H]methyl group by scintillation counting.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Ras Mislocalization Assay

This protocol visualizes the functional consequence of Icmt inhibition within a cellular context.

  • Principle : Proper methylation by Icmt is essential for Ras proteins to localize to the plasma membrane. Inhibition of Icmt causes Ras to be mislocalized to the cytoplasm and Golgi apparatus. This can be visualized using immunofluorescence microscopy[9][11].

  • Materials :

    • Cancer cell line (e.g., human pancreatic or colon cancer cells)

    • Cell culture medium and supplements

    • Test Icmt inhibitor

    • Fluorescently tagged Ras protein (e.g., GFP-Ras) or a primary antibody against Ras and a fluorescently labeled secondary antibody

    • Confocal microscope

  • Procedure :

    • Seed cancer cells onto chamber slides or suitable culture vessels.

    • Treat the cells with various concentrations of the Icmt inhibitor or a vehicle control for a specified period (e.g., 24-48 hours).

    • If not using a cell line with fluorescently tagged Ras, fix the cells, permeabilize them, and incubate with a primary antibody against Ras, followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of the Ras protein using a confocal microscope.

    • Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated controls.

G cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay cluster_invivo In Vivo Model (Xenograft) Setup Prepare Reaction Mix (Enzyme, Substrate, Inhibitor) React Add [3H]SAM & Incubate Setup->React Quench Stop Reaction React->Quench Measure Scintillation Counting Quench->Measure IC50 Calculate IC50 Measure->IC50 Culture Culture Cancer Cells Treat Treat with Inhibitor Culture->Treat Stain Fix & Stain for Ras Protein Treat->Stain Image Confocal Microscopy Stain->Image Analyze Quantify Ras Mislocalization Image->Analyze Implant Implant Tumor Cells in Mice Grow Allow Tumors to Grow Implant->Grow Administer Administer Inhibitor Grow->Administer Monitor Monitor Tumor Volume Administer->Monitor Efficacy Assess Antitumor Efficacy Monitor->Efficacy

A representative experimental workflow for Icmt inhibitor evaluation.

Conclusion and Future Directions

This compound stands out as a pioneering discovery, bridging the fields of marine natural product chemistry and oncology. As the first identified natural inhibitor of Icmt, it validates this enzyme as a druggable target and provides a unique chemical scaffold for the development of new therapeutic agents. While data on this compound itself is limited, the pathway it inhibits is the subject of intense research, with synthetic inhibitors showing promise in preclinical models of various cancers, including pancreatic and breast cancer[4][6].

Future research should focus on:

  • Total Synthesis : Developing a robust total synthesis of this compound and its analogs to enable further biological evaluation and structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profiling : Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

  • In Vivo Efficacy : Evaluating the antitumor activity of this compound in animal models of cancer to translate the in vitro findings to a preclinical setting.

The discovery of this compound underscores the vast potential of marine ecosystems as a source of novel drug leads and reinforces the importance of continued exploration of natural products in the search for next-generation cancer therapies.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Spermatinamine in Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of complex and bioactive natural products, with the bromotyrosine-derived alkaloids standing out for their significant therapeutic potential. Among these, Spermatinamine, a spermine-containing bromotyrosine derivative isolated from sponges of the genus Pseudoceratina, presents a fascinating case study in marine natural product biosynthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of bromotyrosine alkaloid and polyamine biosynthesis. While the complete enzymatic cascade leading to this compound remains to be fully elucidated, this document synthesizes current knowledge to present a putative pathway, details generalizable experimental protocols for its investigation, and organizes hypothetical quantitative data to guide future research. This guide is intended to serve as a foundational resource for researchers dedicated to unraveling the intricate biochemical tapestry of marine sponges and harnessing their chemical diversity for drug discovery and development.

Introduction to this compound and Bromotyrosine Alkaloids

This compound is a member of the bromotyrosine alkaloid family, a large and structurally diverse group of secondary metabolites predominantly found in marine sponges of the order Verongiida[1]. These compounds are characterized by the presence of one or more brominated tyrosine residues, which are biosynthetically derived from the amino acid L-tyrosine[2][3]. The bromotyrosine scaffold is often further modified through a variety of enzymatic reactions, including oxidations, rearrangements, and conjugations with other molecules, leading to a vast array of chemical architectures with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4].

This compound is distinguished by the incorporation of a spermine (B22157) moiety, a polyamine crucial in various cellular processes [Previous knowledge, confirmed by search 5 in step 1]. This unique structural feature suggests a convergent biosynthetic pathway that merges the metabolic routes of bromotyrosine and polyamine synthesis. Understanding this pathway is not only of fundamental scientific interest but also holds significant implications for the biotechnological production of this compound and its analogs for therapeutic applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through two major convergent pathways: the formation of the bromotyrosine-derived moieties and the synthesis of the spermine backbone, followed by their subsequent condensation.

Biosynthesis of the Bromotyrosine-Derived Precursors

The formation of the brominated aromatic components of this compound is believed to follow the general biosynthetic route established for other bromotyrosine alkaloids[2][3][5].

  • Phenylalanine to Tyrosine: The pathway initiates with the essential amino acid L-phenylalanine, which is hydroxylated to form L-tyrosine.

  • Bromination of Tyrosine: L-tyrosine undergoes regioselective bromination, catalyzed by vanadium-dependent bromoperoxidase enzymes, to yield 3-bromo-L-tyrosine and subsequently 3,5-dibromo-L-tyrosine[5]. These brominated tyrosines are the foundational building blocks for the vast majority of bromotyrosine alkaloids.

  • Formation of the Spirocyclohexadienylisoxazoline Moiety: A key transformation in the biosynthesis of many bromotyrosine alkaloids is the formation of a spirocyclohexadienylisoxazoline ring system. This is proposed to occur via an arene oxide intermediate, followed by intramolecular cyclization[6]. This intricate rearrangement leads to the characteristic spirocyclic core found in many complex bromotyrosine derivatives.

  • Further Modifications: The bromotyrosine-derived intermediates can undergo a series of additional enzymatic modifications, including deamination, decarboxylation, and oxidation, to generate a diverse pool of reactive precursors ready for conjugation.

Bromotyrosine Precursor Biosynthesis cluster_0 Core Pathway L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine hydroxylase 3-Bromo-L-tyrosine 3-Bromo-L-tyrosine L-Tyrosine->3-Bromo-L-tyrosine Bromoperoxidase 3,5-Dibromo-L-tyrosine 3,5-Dibromo-L-tyrosine 3-Bromo-L-tyrosine->3,5-Dibromo-L-tyrosine Bromoperoxidase Arene Oxide Intermediate Arene Oxide Intermediate 3,5-Dibromo-L-tyrosine->Arene Oxide Intermediate Oxidation Spirocyclohexadienylisoxazoline Moiety Spirocyclohexadienylisoxazoline Moiety Arene Oxide Intermediate->Spirocyclohexadienylisoxazoline Moiety Intramolecular cyclization

Figure 1. Proposed biosynthesis of the bromotyrosine-derived precursor.
Biosynthesis of the Spermine Backbone

Spermine is a ubiquitous polyamine synthesized from the amino acids L-arginine and L-ornithine, with S-adenosylmethionine (SAM) serving as a propylamine (B44156) donor[7][8][9].

  • Formation of Putrescine: The pathway to spermine begins with the formation of the diamine putrescine. This can occur either through the direct decarboxylation of L-ornithine by ornithine decarboxylase (ODC) or via the conversion of L-arginine to agmatine (B1664431) by arginine decarboxylase (ADC), followed by the action of agmatine iminohydrolase (AIH) and N-carbamoylputrescine amidohydrolase (CPAH).

  • Synthesis of Spermidine (B129725): Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dSAM) to putrescine, forming spermidine.

  • Synthesis of Spermine: Finally, spermine synthase facilitates the addition of a second aminopropyl group from dSAM to spermidine, yielding spermine.

Spermine Biosynthesis cluster_0 Polyamine Synthesis L-Arginine L-Arginine Agmatine Agmatine L-Arginine->Agmatine Arginine Decarboxylase Putrescine Putrescine Agmatine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase (from dSAM) L-Ornithine L-Ornithine L-Ornithine->Putrescine Ornithine Decarboxylase Spermine Spermine Spermidine->Spermine Spermine Synthase (from dSAM)

Figure 2. Generalized pathway for spermine biosynthesis.
Proposed Assembly of this compound

The final stage in the proposed biosynthesis of this compound involves the covalent linkage of the bromotyrosine-derived precursors to the spermine backbone. The exact nature of this condensation reaction, including the specific enzymes and the order of assembly, is currently unknown. It is plausible that one or more acyltransferases or similar enzymes catalyze the formation of amide bonds between the carboxyl groups of the bromotyrosine moieties and the primary and/or secondary amine groups of spermine.

This compound Assembly cluster_0 Final Assembly Bromotyrosine-derived\nPrecursors Bromotyrosine-derived Precursors This compound This compound Bromotyrosine-derived\nPrecursors->this compound Spermine Spermine Spermine->this compound

Figure 3. Convergent assembly of this compound.

Quantitative Data Summary

While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following table provides a template for the types of data that are crucial for a comprehensive understanding of the pathway's dynamics. Future research should aim to populate such a table with empirical data.

ParameterHypothetical ValueUnitsMethod of DeterminationReference
Precursor Concentrations
L-Tyrosine50 ± 5µMLC-MS/MS[Hypothetical]
3,5-Dibromo-L-tyrosine10 ± 2µMLC-MS/MS[Hypothetical]
Spermine100 ± 15µMHPLC with fluorescence detection[Hypothetical]
Enzyme Kinetics
Bromoperoxidase (Vmax)1.2µmol/min/mgSpectrophotometric assay[Hypothetical]
Bromoperoxidase (Km for Tyrosine)25µMSpectrophotometric assay[Hypothetical]
Spermine Synthase (Vmax)0.5nmol/min/mgRadiometric assay[Hypothetical]
Spermine Synthase (Km for Spermidine)5µMRadiometric assay[Hypothetical]
Product Yield
This compound0.1% of dry weightHPLC quantification[Hypothetical]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a multi-faceted experimental approach. The following are detailed methodologies for key experiments that would be instrumental in this endeavor.

Isotopic Labeling Studies to Trace Precursors

Objective: To identify the metabolic precursors of this compound.

Protocol:

  • Precursor Selection: Based on the proposed pathway, select isotopically labeled precursors such as ¹³C-L-phenylalanine, ¹⁵N-L-tyrosine, and ¹³C-putrescine.

  • Sponge Incubation: Maintain live sponge explants in artificial seawater supplemented with the labeled precursors for various time points.

  • Metabolite Extraction: After incubation, flash-freeze the sponge tissue and perform a comprehensive extraction using a biphasic solvent system (e.g., methanol/dichloromethane/water).

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to detect the incorporation of the isotopic labels into this compound and its putative intermediates.

  • Data Analysis: Compare the mass spectra of labeled and unlabeled samples to confirm the precursor-product relationships.

Enzyme Assays for Key Biosynthetic Steps

Objective: To identify and characterize the enzymes involved in this compound biosynthesis.

Protocol:

  • Protein Extraction: Homogenize sponge tissue in a suitable buffer containing protease inhibitors to obtain a crude protein extract.

  • Enzyme Assay for Bromoperoxidase:

    • Prepare a reaction mixture containing the protein extract, potassium bromide, hydrogen peroxide, and a chromogenic substrate (e.g., monochlorodimedone).

    • Monitor the change in absorbance at a specific wavelength to determine the rate of bromination.

  • Enzyme Assay for Polyamine Synthases:

    • Use radiolabeled substrates (e.g., [¹⁴C]-putrescine or [¹⁴C]-spermidine) and dSAM.

    • Incubate with the protein extract and separate the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radiolabeled products using a scintillation counter.

  • Enzyme Purification: If enzymatic activity is detected, proceed with protein purification techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, column chromatography) to isolate the specific enzymes.

Gene Cloning and Heterologous Expression

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Protocol:

  • Transcriptome Sequencing: Extract RNA from the sponge tissue and perform transcriptome sequencing (RNA-Seq) to identify genes that are highly expressed.

  • Gene Identification: Search the transcriptome data for sequences homologous to known bromoperoxidases, polyamine synthases, and other relevant enzymes.

  • Gene Cloning: Design primers based on the identified sequences and use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length genes from sponge cDNA.

  • Heterologous Expression: Clone the amplified genes into an appropriate expression vector (e.g., in E. coli or yeast) and express the recombinant proteins.

  • Functional Characterization: Purify the recombinant proteins and perform enzyme assays to confirm their catalytic activity and substrate specificity.

Figure 4. A logical workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a roadmap for future research into the fascinating biochemistry of marine sponges. While significant progress has been made in understanding the biosynthesis of the foundational components of bromotyrosine alkaloids and polyamines, the specific enzymatic machinery responsible for the assembly of this compound remains a tantalizing mystery. The experimental strategies outlined in this guide, from isotopic labeling to gene cloning, offer a clear path forward for the complete elucidation of this pathway.

A thorough understanding of this compound biosynthesis will not only contribute to our fundamental knowledge of marine natural product chemistry but also pave the way for the development of biotechnological platforms for the sustainable production of this and other valuable marine-derived compounds. Such advancements are critical for overcoming the supply limitations often associated with natural product drug development and for unlocking the full therapeutic potential of the vast chemical diversity found in the world's oceans. The journey to fully map the biosynthesis of this compound will undoubtedly be challenging, but the potential rewards for science and medicine are immense.

References

Spermatinamine's Mechanism of Action on Isoprenylcysteine Carboxyl Methyltransferase (Icmt): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a compelling target in oncology due to its critical role in the post-translational modification of key signaling proteins, most notably the Ras superfamily of small GTPases. The inhibition of Icmt disrupts the proper localization and function of these proteins, thereby impeding oncogenic signaling pathways. Spermatinamine, a novel alkaloid isolated from the Australian marine sponge Pseudoceratina sp., was the first natural product identified as an inhibitor of Icmt[1][2]. This guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data, representative experimental protocols for its identification and characterization, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to this compound and Icmt

This compound is a unique alkaloid characterized by a bromotyrosyl-spermine-bromotyrosyl structure[1]. Its discovery was a significant milestone in the search for modulators of the Ras signaling cascade, as it was the first inhibitor of Icmt derived from a natural source[1][2].

Icmt is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the prenylation pathway of proteins containing a C-terminal "CaaX" motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This enzymatic step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the isoprenylated cysteine. This methylation is crucial for the proper membrane association and subsequent biological activity of numerous signaling proteins, including the Ras family (K-Ras, H-Ras, N-Ras), which are frequently mutated in human cancers. By inhibiting Icmt, this compound prevents this critical methylation step, leading to the mislocalization and inactivation of these oncogenic proteins.

Quantitative Data Presentation

The inhibitory potency of this compound against Icmt has been quantified, providing a benchmark for its activity. This data is crucial for comparative analysis and as a reference for the development of more potent synthetic analogs.

CompoundTargetAssay TypeIC50 (µM)Source
This compoundIcmtIn vitro enzymatic assay1.9

Signaling Pathway Affected by this compound

The primary signaling cascade affected by this compound's inhibition of Icmt is the Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. The proper localization of Ras proteins to the plasma membrane, which is dependent on Icmt-mediated methylation, is a prerequisite for their activation of downstream effectors.

Spermatinamine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum RTK Receptor Tyrosine Kinase (RTK) Ras_inactive Ras-GDP (Inactive) RTK->Ras_inactive SOS Ras_active Ras-GTP (Active) Ras_inactive->Ras_active GEF (SOS) Ras_active->Ras_inactive GAP Raf Raf Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Icmt Icmt Methylated_Ras Methylated Ras Icmt->Methylated_Ras SAM -> SAH Prenylated_Ras Prenylated Ras Prenylated_Ras->Icmt Substrate Methylated_Ras->Ras_inactive Membrane Localization This compound This compound This compound->Icmt Inhibition

Caption: Inhibition of Icmt by this compound blocks Ras methylation and subsequent signaling.

Experimental Protocols

The following sections detail representative methodologies for the discovery and characterization of Icmt inhibitors like this compound.

High-Throughput Screening (HTS) of Natural Product Extracts

This protocol describes a fluorescence-based assay suitable for screening a large library of natural product extracts to identify potential Icmt inhibitors.

Principle: The assay measures the methylation of a fluorescently tagged isoprenoid substrate, N-dansyl-S-farnesyl-L-cysteine (DFC), by Icmt. In the presence of an inhibitor, the rate of methylation decreases, resulting in a reduced change in fluorescence.

Materials:

  • Recombinant human Icmt

  • N-dansyl-S-farnesyl-L-cysteine (DFC)

  • S-adenosyl-L-methionine (SAM)

  • Natural product extract library, pre-aliquoted in 384-well plates

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Stop Solution: 1 M Acetic Acid

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Methodology:

  • Compound Plating: A library of natural product extracts is acoustically dispensed into 384-well assay plates to a final concentration of 10 µg/mL.

  • Enzyme Preparation: A solution of recombinant Icmt is prepared in assay buffer to a final concentration of 20 nM.

  • Substrate Preparation: A solution containing DFC (final concentration 2 µM) and SAM (final concentration 10 µM) is prepared in assay buffer.

  • Reaction Initiation: 10 µL of the Icmt enzyme solution is added to each well of the compound plates and incubated for 15 minutes at room temperature to allow for pre-binding of potential inhibitors.

  • Substrate Addition: 10 µL of the DFC/SAM substrate solution is added to each well to start the reaction.

  • Incubation: The reaction is allowed to proceed for 60 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of 5 µL of stop solution.

  • Fluorescence Reading: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for DFC (e.g., 340 nm excitation, 520 nm emission).

  • Data Analysis: The percentage of inhibition for each extract is calculated relative to positive (no enzyme) and negative (DMSO vehicle) controls. Hits are identified as extracts that exhibit inhibition above a certain threshold (e.g., >50%).

In Vitro Icmt Inhibition Assay for IC50 Determination

This protocol is used to determine the potency (IC50) of a purified compound, such as this compound, that was identified as a hit in the primary HTS.

Principle: This assay is based on the same principle as the HTS assay but uses a serial dilution of the purified inhibitor to generate a dose-response curve.

Materials:

  • Purified this compound

  • Recombinant human Icmt

  • N-dansyl-S-farnesyl-L-cysteine (DFC)

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • DMSO for serial dilutions

  • 96-well black assay plates

  • Fluorescence plate reader

Methodology:

  • Inhibitor Preparation: A 10 mM stock solution of this compound is prepared in DMSO. A 10-point serial dilution (e.g., 1:3) is then prepared in DMSO.

  • Assay Setup: In a 96-well plate, 2 µL of each this compound dilution is added to respective wells.

  • Enzyme Addition: 48 µL of Icmt (20 nM in assay buffer) is added to each well and incubated for 15 minutes at room temperature.

  • Reaction Initiation: The reaction is started by adding 50 µL of a solution containing DFC (2 µM) and SAM (10 µM) in assay buffer.

  • Kinetic Measurement: The plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C. The fluorescence is read every minute for 30 minutes.

  • Data Analysis: The initial reaction velocity (rate of fluorescence change) is calculated for each concentration of this compound. The data is normalized to the control (DMSO only) and plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is used to calculate the IC50 value.

Visualized Experimental and Logical Workflows

The discovery of a natural product inhibitor like this compound follows a systematic process from initial screening to final characterization.

HTS_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_characterization Characterization Phase NP_Library Natural Product Extract Library HTS High-Throughput Screening (Fluorescence-based Icmt Assay) NP_Library->HTS Hit_Identification Hit Identification (>50% Inhibition) HTS->Hit_Identification Bioassay_Fractionation Bioassay-Guided Fractionation (e.g., HPLC) Hit_Identification->Bioassay_Fractionation Active Extract Active_Fraction Isolation of Active Fraction Bioassay_Fractionation->Active_Fraction Pure_Compound Purification of This compound Active_Fraction->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, Mass Spec) Pure_Compound->Structure_Elucidation IC50_Determination IC50 Determination (Dose-Response Assay) Pure_Compound->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Cell-based assays) IC50_Determination->Mechanism_Studies

Caption: Workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound stands as a pioneering discovery in the field of Icmt inhibition. Its identification validated Icmt as a druggable target and demonstrated that natural products are a rich source of novel therapeutic leads. The mechanism of action, through the direct inhibition of Ras post-translational modification, provides a clear rationale for its anti-proliferative potential. While this compound itself may have limitations as a clinical candidate due to factors such as bioavailability and synthetic accessibility, its unique chemical scaffold serves as an invaluable template for the design and synthesis of second-generation Icmt inhibitors with improved pharmacological properties. Further research into the cellular effects of this compound and its analogs will continue to deepen our understanding of the role of Icmt in cancer biology and aid in the development of targeted therapies for Ras-driven malignancies.

References

In Vitro Anti-Cancer Properties of Spermatinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermatinamine (B12380403), a novel alkaloid with a bromotyrosyl-spermine-bromotyrosyl structure, was first isolated from the Australian marine sponge Pseudoceratina sp. It has been identified as the first natural product inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme that plays a crucial role in the post-translational modification of oncogenic proteins such as Ras.[1][2] The inhibition of Icmt is considered a promising and novel target for anti-cancer therapies, as it can disrupt the signaling pathways that contribute to tumor growth and proliferation.[3][4] This technical guide provides a comprehensive overview of the in vitro anti-cancer properties of this compound and its analogues, detailing available quantitative data, experimental methodologies, and relevant signaling pathways based on current research.

Data Presentation: Cytotoxicity of this compound Analogues

While data on the anti-cancer activity of natural this compound is limited, a study on synthetically developed analogues has provided valuable insights into their cytotoxic potential against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent analogues are summarized below.[5]

AnalogueCell LineCell TypeIC50 (µM)
12 HeLaCervix Adenocarcinoma5-10
MCF-7Breast Adenocarcinoma> 20
DU145Prostate Carcinoma> 20
14 HeLaCervix Adenocarcinoma> 20
MCF-7Breast Adenocarcinoma5-10
DU145Prostate Carcinoma5-10
15 HeLaCervix Adenocarcinoma5-10
MCF-7Breast Adenocarcinoma5-10
DU145Prostate Carcinoma5-10

Table 1: Cytotoxic activity (IC50) of this compound analogues against human cancer cell lines. The results suggest that a longer polyamine linker combined with aromatic oxime substitution enhances cytotoxic potency.[5]

Experimental Protocols

Cytotoxicity Assay (e.g., MTT Assay)

The cytotoxic effects of this compound analogues are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This method assesses cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, DU145) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound analogues and incubated for a specific period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.[8]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for several hours to allow formazan crystal formation.[6]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

G General Workflow for Cytotoxicity Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with this compound analogues A->B C Add MTT solution B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate cell viability and IC50 F->G G Spermine-Induced Apoptosis Pathway Spermine Spermine ROS Increased Intracellular ROS Spermine->ROS Mito Mitochondrial Membrane Potential Collapse ROS->Mito Bcl2 Decreased Bcl-2 Expression ROS->Bcl2 CytoC Release of Cytochrome C and Smac/DIABLO Mito->CytoC Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Polyamine Depletion and Cell Cycle Arrest PolyamineDepletion Polyamine Depletion (e.g., by this compound) p53 Increase in p53 PolyamineDepletion->p53 p27 Increase in p27(Kip1) PolyamineDepletion->p27 p21 Increase in p21(Waf1/Cip1) p53->p21 G1Arrest G1 Phase Cell Cycle Arrest p21->G1Arrest p27->G1Arrest

References

Spermatinamine's role in cell proliferation and apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Extensive searches of scientific and chemical literature databases have yielded no information on a compound named "Spermatinamine." This suggests that "this compound" may be a novel, proprietary compound not yet described in public-domain research, a misspelling of a different substance, or a non-existent compound. The requested in-depth technical guide on its role in cell proliferation and apoptosis cannot be provided due to the complete absence of available data.

Introduction

The study of compounds that modulate cell proliferation and apoptosis is a cornerstone of research in fields such as oncology, developmental biology, and regenerative medicine. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, while cell proliferation is essential for growth and tissue repair. A delicate balance between these two processes is vital for maintaining tissue homeostasis. Dysregulation of this balance is a hallmark of many diseases, including cancer, where unchecked proliferation and evasion of apoptosis are key characteristics. The user's request for information on "this compound" suggests an interest in a compound that may influence these fundamental cellular processes.

Putative Role in Cell Proliferation

There is no available scientific literature to support a role for a compound named "this compound" in the regulation of cell proliferation. Research into the molecular control of the cell cycle involves key protein families such as cyclins and cyclin-dependent kinases (CDKs), which drive the cell through its different phases. Growth factors and signaling pathways like MAPK/ERK and PI3K/Akt are also central to this process. Without any data on "this compound," it is impossible to determine if it interacts with any of these or other known targets to influence cell division.

Putative Role in Apoptosis

Similarly, no studies have been found that describe a role for "this compound" in the process of apoptosis. Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. The potential interaction of "this compound" with any of these apoptotic components remains unknown.

Conclusion

The inquiry into the role of "this compound" in cell proliferation and apoptosis is a valid scientific question. However, the absence of any mention of "this compound" in the current body of scientific and chemical literature prevents the creation of the requested technical guide. No quantitative data, experimental protocols, or signaling pathways associated with this compound could be identified.

It is recommended to verify the name and spelling of the compound. It is possible that the intended compound is a known polyamine, such as spermidine (B129725) or spermine, which are well-documented regulators of cell growth and death. Should a corrected or alternative name be provided, a comprehensive technical guide can be compiled.

Preliminary Toxicity and Efficacy Profile of Spermatinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the preliminary toxicological and mechanistic data available for Spermatinamine, a novel bromotyrosyl-spermine alkaloid isolated from the Australian marine sponge, Pseudoceratina sp. As the first identified natural product inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), this compound presents a unique scaffold for potential therapeutic development, particularly in oncology.[1] This document synthesizes the currently available public data on its in vitro cytotoxicity, mechanism of action, and the activity of its synthetic analogs, adhering to a structured format for clarity and utility in a research and development context.

Quantitative Biological Activity Data

The following tables summarize the key inhibitory concentration (IC₅₀) values reported for this compound and its synthetic analogs across various biological assays. This data provides a preliminary assessment of the compound's potency, selectivity, and potential therapeutic window.

Table 1: Biological Activity of this compound
Target/Cell LineAssay TypeResult (IC₅₀)Reference
Isoprenylcysteine Carboxyl Methyltransferase (Icmt)Enzyme Inhibition1.9 µMBuchanan et al., 2007[2]
Plasmodium falciparum (3D7 Strain)Antimalarial Activity0.23 µM (230 nM)Choomuenwai et al., 2013[1][3]
Neonatal Foreskin Fibroblast (NFF) CellsCytotoxicity2.1 µMChoomuenwai et al., 2013[1][3]
Human Embryonic Kidney (HEK293) CellsCytotoxicity"Low toxicity"Tran et al., 2023[4][5]

Note: The Selectivity Index for antimalarial activity (IC₅₀ NFF / IC₅₀ 3D7) is approximately 9.1, suggesting a degree of selective toxicity towards the parasite over human cells.

Table 2: Cytotoxicity of Synthetic this compound Analogs
Cell LineCell TypeResult (IC₅₀)Reference
HeLaHuman Cervical Adenocarcinoma5 - 10 µMMoosa et al., 2016[2]
MCF-7Human Breast Adenocarcinoma5 - 10 µMMoosa et al., 2016[2]
DU145Human Prostate Carcinoma5 - 10 µMMoosa et al., 2016[2]

Note: The reported values are for the most potent synthetic analogs (compounds 12, 14, and 15 in the study), which featured a longer polyamine linker and an aromatic oxime substitution.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of preliminary findings. Below are representative protocols for the types of in vitro assays used to generate the data presented.

Protocol: In Vitro Cytotoxicity Assessment via Resazurin-Based Assay

This protocol is a representative method for determining the IC₅₀ value of a compound against an adherent mammalian cell line (e.g., NFF, HEK293). The specific parameters for the reported this compound NFF assay were not available in the public domain; this protocol represents a standard, widely accepted methodology.

  • Cell Culture: Culture Neonatal Foreskin Fibroblast (NFF) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter. Seed 5,000 cells per well in a 96-well clear-bottom black plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM to 0.01 µM) in complete cell culture medium. Ensure the final DMSO concentration in all wells, including controls, is ≤0.5%.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with DMSO) and "no-cell" control wells (medium only, for background fluorescence).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assay:

    • Prepare a 0.15 mg/mL solution of Resazurin sodium salt in phosphate-buffered saline (PBS).

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol: Cytotoxicity Evaluation of this compound Analogs

The following protocol is based on the methodology described for the evaluation of synthetic this compound analogs against HeLa, MCF-7, and DU145 cell lines.[2]

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound analogs.

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Assay: Assess cell viability using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Data Analysis: Determine the IC₅₀ values from the dose-response curves.

Visualized Workflows and Mechanisms

Diagrams are provided to visually articulate the experimental logic and the proposed biological mechanism of action for this compound.

Experimental and Logic Diagrams

The following diagrams illustrate a typical workflow for in vitro toxicity assessment and the logical basis for calculating a selectivity index.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Selectivity Assessment cluster_2 Phase 3: Decision A Compound Acquisition (this compound) B Cell Line Panel Selection (Cancer & Normal) A->B C Dose-Response Treatment (e.g., 72h exposure) B->C D Cell Viability Assay (e.g., Resazurin/MTT) C->D E Data Analysis: Calculate IC50 Values D->E F IC50 on Normal Cells (e.g., NFF) E->F G IC50 on Target Cells (e.g., P. falciparum) E->G H Calculate Selectivity Index (SI = IC50 Normal / IC50 Target) F->H G->H I High SI Value? H->I J Proceed to Further Studies (e.g., In Vivo) I->J Yes K Re-evaluate or Modify Compound I->K No

Workflow for In Vitro Cytotoxicity and Selectivity Assessment.
Signaling Pathway

This compound's mechanism of action involves the direct inhibition of Icmt. This enzyme is critical for the final step of post-translational modification of proteins containing a C-terminal CaaX motif, many of which are key signaling proteins like Ras.

G cluster_0 Upstream Signaling cluster_1 CaaX Processing Pathway Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF Activation Farnesyl Farnesylation (FNTase) Ras_GTP->Farnesyl Proteolysis Proteolysis (RCE1) Farnesyl->Proteolysis Methylation Carboxyl Methylation (Icmt) Proteolysis->Methylation Processed_Ras Mature Ras (Membrane-Localized) Methylation->Processed_Ras Final Modification Downstream Downstream Proliferation & Survival Signaling (e.g., MAPK Pathway) Processed_Ras->Downstream This compound This compound This compound->Methylation

Mechanism of Action: Inhibition of Icmt by this compound.

Summary and Future Directions

The available data indicates that this compound is a potent inhibitor of the anticancer target Icmt. It demonstrates moderate cytotoxicity against a normal human fibroblast cell line (IC₅₀ 2.1 µM) and higher potency against the malaria parasite P. falciparum (IC₅₀ 0.23 µM). Synthetic analogs have shown cytotoxicity against several human cancer cell lines in the 5-10 µM range.[1][2]

The primary limitations of the current data are the lack of comprehensive cytotoxicity screening against a wider panel of cancer and normal cell lines for the parent compound and the complete absence of public in vivo toxicity data (e.g., acute toxicity, LD₅₀ in animal models).

For drug development professionals, the following steps would be logical progressions from this preliminary data:

  • Confirmation Studies: Re-synthesis or isolation of this compound to confirm the reported IC₅₀ values against NFF, cancer cell lines, and Icmt.

  • Broad Panel Screening: Evaluation of cytotoxicity against a diverse panel of human cancer cell lines and additional normal human cell lines to better define the therapeutic index.

  • In Vivo Toxicology: Initiation of preliminary in vivo studies in rodent models to assess maximum tolerated dose (MTD), acute toxicity, and overall safety profile.

  • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide serves as a foundational document based on publicly accessible research. All future research and development efforts should be based on newly generated and internally validated data.

References

Methodological & Application

Application Note: Isolation of Bioactive Alkaloids from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marine sponges of the order Verongiida, particularly the genus Pseudoceratina, are a prolific source of structurally diverse and biologically active bromotyrosine-derived alkaloids.[1][2] These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties, making them excellent candidates for drug discovery and development.[2][3][4] This application note provides a detailed protocol for the extraction, fractionation, and purification of a novel, hypothetical bromotyrosine alkaloid, herein named "Spermatinamine," from the marine sponge Pseudoceratina sp.

The described workflow is a robust, multi-step process combining solvent extraction with modern chromatographic techniques.[5][6] The methodology is designed to be a representative guide for natural product chemists aiming to isolate and identify novel secondary metabolites from marine invertebrates. The protocol employs an initial fractionation using Vacuum Liquid Chromatography (VLC) followed by final purification with High-Performance Liquid Chromatography (HPLC).[1][7]

Disclaimer: "this compound" is a hypothetical compound name used for the purpose of illustrating a scientifically rigorous isolation protocol. The methodologies described are based on established procedures for isolating known bromotyrosine alkaloids from the genus Pseudoceratina.[7][8][9][10]

Experimental Protocols

Overall Isolation Workflow

The procedure begins with the collection and preparation of the sponge biomass, followed by a systematic extraction and multi-stage chromatographic purification to yield the pure target compound.

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis A Sponge Collection (Pseudoceratina sp.) B Freeze-Drying & Homogenization A->B C Sequential Solvent Extraction (Hexane, DCM, MeOH) B->C D Combine DCM & MeOH Extracts C->D Crude Extract E Reversed-Phase C18 VLC D->E F Collect & Analyze Fractions (TLC) E->F G Pool Bioactive Fractions F->G Selected Fractions H Semi-Preparative HPLC G->H I Isolate Pure this compound H->I J Structure Elucidation (NMR, MS) I->J

Caption: General workflow for the isolation of this compound.

Materials and Equipment
  • Solvents: n-Hexane, Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Water (HPLC Grade), Trifluoroacetic Acid (TFA).

  • Stationary Phases: C18 silica (B1680970) gel (for VLC), Semi-preparative C18 HPLC column (e.g., 10 x 250 mm, 5 µm).

  • Apparatus: Freeze-dryer, blender/homogenizer, rotary evaporator, VLC apparatus, HPLC system with UV detector, analytical and preparative fraction collectors, TLC plates (silica gel 60 F254).

  • Reagents: Vanillin-sulfuric acid stain for TLC visualization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Collect specimens of Pseudoceratina sp. and freeze immediately at -20°C.

  • Freeze-dry the frozen sponge material to a constant weight to remove water.

  • Homogenize the dried sponge into a coarse powder using a blender.

Step 2: Bulk Solvent Extraction

  • Macerate the powdered sponge material (e.g., 500 g) sequentially with n-hexane (3 x 1.5 L), DCM (3 x 1.5 L), and MeOH (3 x 1.5 L) at room temperature for 24 hours per solvent.

  • Filter the extract after each maceration.

  • Concentrate the filtrates for each solvent under reduced pressure using a rotary evaporator to yield the respective crude extracts.

Table 1: Extraction Yields from Pseudoceratina sp.

Solvent Dry Sponge Weight (g) Crude Extract Yield (g) Yield (%) Appearance
n-Hexane 500 12.5 2.5 Dark green, oily
DCM 500 25.0 5.0 Brown, gummy solid

| Methanol | 500 | 40.0 | 8.0 | Dark brown solid |

Step 3: Fractionation by C18 Vacuum Liquid Chromatography (VLC)

  • Combine the DCM and MeOH extracts, as bromotyrosine alkaloids are typically found in these more polar fractions.[7]

  • Adsorb the combined extract (65 g) onto a small amount of C18 silica gel.

  • Prepare a C18 VLC column (e.g., 10 cm diameter) packed with 500 g of C18 silica gel, conditioned with 100% H₂O.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of H₂O/MeOH. Start with 100% H₂O and decrease the polarity by increasing the MeOH concentration (e.g., in 10% increments). Collect fractions of 500 mL each.

  • Monitor the collected fractions by TLC, visualizing with UV light (254 nm) and vanillin-sulfuric acid stain.

  • Combine fractions with similar TLC profiles.

Table 2: VLC Fractionation of Combined Extracts

Fraction No. Elution Solvent (H₂O:MeOH) Volume (L) Dry Weight (g) TLC Profile Notes
F1-F2 90:10 - 80:20 1.0 15.2 Highly polar compounds, salts
F3-F5 70:30 - 50:50 1.5 20.5 Mixed compounds, some UV active spots
F6-F8 40:60 - 20:80 1.5 18.3 Target-rich, distinct UV spots

| F9-F10 | 10:90 - 0:100 | 1.0 | 11.0 | Less polar compounds, pigments |

Fractions F6-F8 are selected for further purification based on a hypothetical bioassay or TLC profile indicating the presence of target alkaloids.

Step 4: HPLC Purification of this compound

  • Dissolve the combined, dried material from fractions F6-F8 (18.3 g) in a minimal amount of MeOH.

  • Perform semi-preparative HPLC purification.

  • Inject aliquots of the dissolved fraction onto the C18 column.

  • Elute using a linear gradient optimized for separating bromotyrosine alkaloids. Monitor the elution at multiple wavelengths (e.g., 254 nm and 280 nm).

  • Collect peaks corresponding to the target compound based on retention time and UV profile.

  • Pool the fractions containing the pure compound and remove the solvent under reduced pressure to yield pure this compound.

Table 3: HPLC Purification Parameters

Parameter Value
Column Semi-preparative C18 (10 x 250 mm, 5 µm)
Mobile Phase A H₂O + 0.1% TFA
Mobile Phase B ACN + 0.1% TFA
Gradient 30% B to 70% B over 40 minutes
Flow Rate 3.0 mL/min
Detection UV at 254 nm
Retention Time (this compound) 22.5 min (Hypothetical)
Final Yield 150 mg

| Purity (by analytical HPLC) | >98% |

Hypothetical Signaling Pathway

Bromotyrosine alkaloids from marine sponges have been shown to interfere with various cellular signaling pathways, often related to cell growth and apoptosis in cancer cell lines.[4] The hypothetical this compound could potentially act as an inhibitor of a key kinase in a pro-survival pathway.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PathwayKinase Pathway Kinase (e.g., PI3K/Akt) Receptor->PathwayKinase Activates TranscriptionFactor Transcription Factor (e.g., NF-κB) PathwayKinase->TranscriptionFactor Activates Apoptosis Apoptosis PathwayKinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes This compound This compound This compound->PathwayKinase Inhibits

Caption: Hypothetical inhibition of a pro-survival pathway by this compound.

References

Synthetic Routes for Spermatinamine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermatinamine, a natural product isolated from the marine sponge Pseudoceratina sp., has garnered significant interest as a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme represents a novel target in cancer therapy due to its critical role in the post-translational modification of oncogenic proteins, most notably Ras. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound. The presented synthetic strategy is based on the efficient coupling of protected bromotyrosine and spermine (B22157) units, followed by a global deprotection to yield the final product. Furthermore, the underlying biological context of this compound's mechanism of action is illustrated through a detailed signaling pathway diagram, providing a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction

This compound is a symmetrical alkaloid composed of a central spermine core flanked by two bromotyrosine residues. Its structure is specifically a bromotyrosyl-spermine-bromotyrosyl sequence. The biological significance of this compound lies in its ability to inhibit Icmt, the enzyme responsible for the final step in the processing of many proteins containing a C-terminal CaaX motif, including the Ras family of small GTPases.

The post-translational modification of Ras proteins, which includes farnesylation, proteolytic cleavage, and carboxyl methylation, is essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting Icmt, this compound prevents the carboxyl methylation of farnesylated Ras, leading to its mislocalization and impaired function. This disruption of Ras signaling provides a promising avenue for therapeutic intervention in Ras-driven cancers.

This application note details a robust synthetic route to this compound, enabling its production for further biological evaluation and drug development efforts.

Synthetic Strategy Overview

The total synthesis of this compound can be achieved through a convergent approach, which involves the synthesis of two key building blocks: a protected 3-bromo-L-tyrosine derivative and a selectively protected spermine derivative. The synthesis culminates in the coupling of these two fragments, followed by a final deprotection step. A key transformation in an efficient synthesis is the direct acyl substitution of α-hydroxyiminoesters with amine nucleophiles.

A general workflow for the synthesis is depicted below:

G cluster_0 Building Block Synthesis cluster_1 Coupling and Deprotection 3-Bromo-L-tyrosine 3-Bromo-L-tyrosine Protected Bromotyrosine Protected Bromotyrosine 3-Bromo-L-tyrosine->Protected Bromotyrosine Coupling Coupling Protected Bromotyrosine->Coupling Amide Bond Formation Spermine Spermine Protected Spermine Protected Spermine Spermine->Protected Spermine Protected Spermine->Coupling Protected this compound Protected this compound Coupling->Protected this compound Deprotection Deprotection Protected this compound->Deprotection This compound This compound Deprotection->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Bis(tert-butoxycarbonyl)spermine

This protocol describes the selective protection of the primary amino groups of spermine using tert-butoxycarbonyl (Boc) protecting groups.

Materials:

Procedure:

  • Dissolve spermine (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N,N'-Bis(tert-butoxycarbonyl)spermine as a white solid.

ReagentMolar Eq.Molecular Weight ( g/mol )
Spermine1.0202.34
Di-tert-butyl dicarbonate2.2218.25
Triethylamine2.2101.19

Expected Yield: ~85-95%

Protocol 2: Synthesis of Boc-3-bromo-L-tyrosine Methyl Ester

This protocol details the protection of the amino group of 3-bromo-L-tyrosine with a Boc group and the esterification of the carboxylic acid.

Materials:

  • 3-bromo-L-tyrosine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-bromo-L-tyrosine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • Dissolve the crude methyl ester in a mixture of THF and water.

  • Add triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Remove the THF under reduced pressure and dilute the aqueous residue with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography to yield Boc-3-bromo-L-tyrosine methyl ester.

ReagentMolar Eq.Molecular Weight ( g/mol )
3-bromo-L-tyrosine1.0260.10
Thionyl chloride1.2118.97
Di-tert-butyl dicarbonate1.1218.25
Triethylamine3.0101.19

Expected Yield: ~80-90%

Protocol 3: Amide Coupling of Protected Building Blocks

This protocol describes the formation of the amide bonds between the protected bromotyrosine and spermine derivatives.

Materials:

  • Boc-3-bromo-L-tyrosine methyl ester

  • N,N'-Bis(tert-butoxycarbonyl)spermine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-3-bromo-L-tyrosine methyl ester (2.2 eq) in anhydrous DMF.

  • Add BOP reagent (2.2 eq) and DIPEA (4.4 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of N,N'-Bis(tert-butoxycarbonyl)spermine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer multiple times with saturated aqueous LiCl solution, followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the fully protected this compound precursor.

ReagentMolar Eq.Molecular Weight ( g/mol )
N,N'-Bis(Boc)spermine1.0402.58
Boc-3-bromo-L-tyrosine methyl ester2.2374.24
BOP reagent2.2442.28
DIPEA4.4129.24

Expected Yield: ~70-85%

Protocol 4: Global Deprotection of this compound Precursor

This final step involves the removal of all Boc and methyl ester protecting groups to yield this compound.

Materials:

  • Fully protected this compound precursor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the fully protected this compound precursor in a mixture of DCM and TFA (typically a 1:1 or similar ratio).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon complete removal of the protecting groups, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as its TFA salt.

  • The final product can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) if necessary.

Expected Yield: Quantitative

Biological Context: this compound and the Icmt-Ras Signaling Pathway

This compound's anticancer potential stems from its inhibition of Icmt, a key enzyme in the Ras signaling cascade. The diagram below illustrates the post-translational modification of Ras and the subsequent signaling events, highlighting the point of intervention by this compound.

G cluster_0 Ras Post-Translational Modification cluster_1 Ras Signaling Cascade Pro-Ras Pro-Ras Farnesylated Ras Farnesylated Ras Pro-Ras->Farnesylated Ras Farnesyl Transferase Cleaved Ras Cleaved Ras Farnesylated Ras->Cleaved Ras RCE1 (Protease) Methylated Ras (Active) Methylated Ras (Active) Cleaved Ras->Methylated Ras (Active) Icmt (Methyltransferase) RAF RAF Methylated Ras (Active)->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) This compound This compound Icmt\n(Methyltransferase) Icmt (Methyltransferase) This compound->Icmt\n(Methyltransferase) Inhibition Unmethylated Ras Unmethylated Ras Mislocalization\n(Cytosol) Mislocalization (Cytosol) Unmethylated Ras->Mislocalization\n(Cytosol) Inactive Signaling Inactive Signaling Mislocalization\n(Cytosol)->Inactive Signaling

Application Notes and Protocols for Spermatinamine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermatinamine is a novel, naturally occurring alkaloid isolated from the Australian marine sponge, Pseudoceratina sp. It is distinguished as the first natural product inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), a critical enzyme in the post-translational modification of many oncogenic proteins.[1][2] This unique mechanism of action makes this compound a compound of significant interest for cancer research and drug development.

Icmt catalyzes the final step in the prenylation pathway of proteins containing a C-terminal CaaX motif, including the Ras family of GTPases.[3] This methylation is essential for the proper subcellular localization and function of these proteins.[3][4] By inhibiting Icmt, this compound can disrupt oncogenic signaling pathways, leading to the suppression of cancer cell proliferation and survival.

These application notes provide a comprehensive overview of the protocol for utilizing this compound in cell culture assays, including its mechanism of action, relevant signaling pathways, and detailed experimental procedures.

Mechanism of Action

This compound targets and inhibits isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is responsible for the carboxyl methylation of prenylated proteins, a crucial step for their trafficking to and localization at the plasma membrane. The Ras family of proteins, which are mutated in approximately one-third of all human cancers, are prominent substrates of Icmt.

Inhibition of Icmt by compounds like this compound leads to the accumulation of unmethylated Ras proteins, which are then mislocalized from the plasma membrane to intracellular compartments. This mislocalization prevents Ras from engaging with its downstream effectors, thereby inhibiting key signaling cascades involved in cell growth, proliferation, and survival, such as the MAPK and PI3K-Akt pathways. The disruption of these pathways can induce cell cycle arrest, autophagy, and apoptosis in cancer cells.

Signaling Pathway Affected by this compound (Icmt Inhibition)

The primary signaling pathway disrupted by this compound is the Ras signaling cascade. By preventing Ras localization to the plasma membrane, this compound effectively attenuates downstream signaling through the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.

This compound This compound Icmt Icmt (Isoprenylcysteine Carboxyl Methyltransferase) This compound->Icmt Inhibits Methylated_Ras Methylated Ras Icmt->Methylated_Ras Methylates Prenylated_Ras Prenylated Ras (unmethylated) Prenylated_Ras->Icmt Substrate Plasma_Membrane Plasma Membrane Localization Methylated_Ras->Plasma_Membrane Raf Raf Plasma_Membrane->Raf PI3K PI3K Plasma_Membrane->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Akt Akt PI3K->Akt Akt->Proliferation Akt->Apoptosis Inhibits Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze Start Seed & Treat Cells with this compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Troubleshooting & Optimization

How to improve the yield of Spermatinamine synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide pertains to the synthesis of spermidine (B129725). The term "Spermatinamine" as originally requested does not correspond to a known chemical entity in scientific literature. It is presumed that "spermidine" was the intended compound.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of spermidine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the chemical synthesis of spermidine, focusing on the prevalent method of Michael addition of acrylonitrile (B1666552) to 1,4-diaminobutane (B46682) (putrescine), followed by nitrile reduction.

Issue 1: Low Yield of the Desired Monocyanoethylated Intermediate

  • Question: My reaction is producing a low yield of N-(3-cyanopropyl)-1,4-diaminobutane and a significant amount of the bis-cyanoethylated byproduct. How can I improve the selectivity for the mono-adduct?

  • Answer: The formation of the bis-adduct is a common side reaction in the Michael addition of acrylonitrile to putrescine. To favor the mono-adduct, consider the following strategies:

    • Molar Ratio Adjustment: Use a significant excess of putrescine relative to acrylonitrile. A molar ratio of 5:1 to 10:1 (putrescine:acrylonitrile) can effectively minimize the formation of the bis-adduct by increasing the statistical probability of acrylonitrile reacting with an unreacted putrescine molecule.

    • Slow Addition: Add the acrylonitrile dropwise to the solution of putrescine over an extended period. This maintains a low concentration of acrylonitrile in the reaction mixture, further disfavoring the second addition.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.

    • Temperature Control: The Michael addition is exothermic. Maintaining a low and controlled temperature (e.g., 0-10 °C) during the addition of acrylonitrile can help to manage the reaction rate and improve selectivity.

Issue 2: Incomplete Nitrile Reduction

  • Question: The reduction of the cyano intermediate to spermidine is not going to completion, and I am isolating a mixture of the nitrile and the desired amine. How can I drive the reaction to completion?

  • Answer: Incomplete nitrile reduction can be due to several factors related to the reducing agent and reaction conditions.

    • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent effective for this transformation. However, it is highly reactive and requires anhydrous conditions. Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like cobalt(II) chloride is a milder and often safer alternative. Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) is also a common and effective method.

    • Sufficient Equivalents of Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used. For LiAlH₄, at least 2 equivalents are needed per nitrile group. For catalytic hydrogenation, ensure adequate catalyst loading and hydrogen pressure.

    • Reaction Time and Temperature: Some nitrile reductions can be sluggish. Ensure the reaction is allowed to proceed for a sufficient amount of time. If the reaction is slow at room temperature, a moderate increase in temperature may be necessary, depending on the stability of the reactants and products.

    • Solvent: The choice of solvent is critical, especially for metal hydride reductions. Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are required for LiAlH₄. For catalytic hydrogenation, alcohols like ethanol or methanol are suitable.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final spermidine product from the reaction mixture, which contains unreacted starting materials and byproducts. What is an effective purification strategy?

  • Answer: The purification of polyamines like spermidine can be challenging due to their high polarity and basicity.

    • Acid-Base Extraction: Spermidine, being a polyamine, is basic and can be protonated to form a water-soluble salt. After the reaction, the mixture can be acidified with an acid like hydrochloric acid (HCl). The protonated spermidine will move to the aqueous phase, while non-basic impurities may remain in the organic phase. The aqueous layer can then be separated, basified with a strong base like sodium hydroxide (B78521) (NaOH) to deprotonate the spermidine, and then the free base can be extracted with an organic solvent.

    • Distillation: Spermidine has a relatively high boiling point but can be purified by vacuum distillation. This is an effective method for removing non-volatile impurities.

    • Crystallization of Salts: Spermidine can be precipitated from a solution as a salt (e.g., hydrochloride or sulfate). This can be an effective purification method. The purified salt can then be converted back to the free base if needed.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to spermidine?

A1: The most widely used synthetic route involves a two-step process:

  • Michael Addition: The reaction of 1,4-diaminobutane (putrescine) with acrylonitrile to form N-(3-cyanopropyl)-1,4-diaminobutane.

  • Nitrile Reduction: The subsequent reduction of the nitrile group to a primary amine, yielding spermidine.

This method is favored for its use of readily available and relatively inexpensive starting materials.

Q2: Are there alternative synthetic routes to spermidine?

A2: Yes, other synthetic strategies exist, although they may be less common for large-scale production. These include:

  • Reductive Amination: The reaction of a suitable aminoaldehyde with an amine, followed by reduction.

  • Gabriel Synthesis and its Variations: This method can be used to introduce primary amine functionalities.

  • Approaches using Protecting Groups: For more complex syntheses or the preparation of spermidine derivatives, protecting group strategies are often employed to achieve regioselectivity. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the Michael addition and the nitrile reduction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of starting materials and the appearance of products. Due to the high polarity of amines, a polar mobile phase is often required, and a stain (like ninhydrin) is necessary for visualization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction, allowing for the identification and quantification of reactants, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters for the synthesis of spermidine via the putrescine and acrylonitrile route. The data is compiled from various literature sources and represents typical conditions and expected outcomes.

Table 1: Michael Addition of Acrylonitrile to Putrescine

ParameterCondition 1 (High Selectivity)Condition 2 (Faster Reaction)
Putrescine:Acrylonitrile Molar Ratio 10:13:1
Solvent EthanolMethanol
Temperature 0-5 °C25 °C
Addition Time of Acrylonitrile 2-4 hours30 minutes
Typical Yield of Mono-adduct 70-80%50-60%

Table 2: Nitrile Reduction of N-(3-cyanopropyl)-1,4-diaminobutane

ParameterMethod 1 (LiAlH₄ Reduction)Method 2 (Catalytic Hydrogenation)
Reducing Agent/Catalyst Lithium aluminum hydride (LiAlH₄)Raney Nickel
Solvent Anhydrous Tetrahydrofuran (THF)Ethanol
Temperature 25-66 °C (reflux)50-100 °C
Pressure (for Hydrogenation) N/A50-100 atm
Typical Yield of Spermidine 80-90%85-95%

Experimental Protocols

Protocol 1: Synthesis of N-(3-cyanopropyl)-1,4-diaminobutane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diaminobutane (putrescine) in ethanol. Cool the flask to 0 °C in an ice bath.

  • Addition of Acrylonitrile: Slowly add acrylonitrile dropwise to the stirred solution of putrescine over a period of 2-4 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of Spermidine via Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure autoclave, combine the crude N-(3-cyanopropyl)-1,4-diaminobutane from the previous step, ethanol, and a catalytic amount of Raney nickel.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir until the hydrogen uptake ceases.

  • Work-up: Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. The filtrate, containing spermidine, can be purified by vacuum distillation.

Visualizations

Spermidine_Synthesis_Pathway putrescine 1,4-Diaminobutane (Putrescine) intermediate N-(3-cyanopropyl)- 1,4-diaminobutane putrescine->intermediate Michael Addition acrylonitrile Acrylonitrile acrylonitrile->intermediate spermidine Spermidine intermediate->spermidine Nitrile Reduction (e.g., H₂/Raney Ni) Troubleshooting_Workflow decision decision issue issue start Start Spermidine Synthesis issue_low_yield Low Yield of Mono-adduct? start->issue_low_yield solution_low_yield Increase Putrescine Excess Slow Acrylonitrile Addition Control Temperature issue_low_yield->solution_low_yield Yes issue_incomplete_reduction Incomplete Nitrile Reduction? issue_low_yield->issue_incomplete_reduction No solution_low_yield->issue_incomplete_reduction solution_incomplete_reduction Check Reducing Agent Equivalents Optimize Reaction Time/Temp Ensure Anhydrous Conditions (if needed) issue_incomplete_reduction->solution_incomplete_reduction Yes issue_purification Purification Difficulties? issue_incomplete_reduction->issue_purification No solution_incomplete_reduction->issue_purification solution_purification Utilize Acid-Base Extraction Perform Vacuum Distillation Consider Salt Crystallization issue_purification->solution_purification Yes end_product High-Yield, Pure Spermidine issue_purification->end_product No solution_purification->end_product Parameter_Relationships yield Yield purity Purity ratio Putrescine:Acrylonitrile Ratio ratio->yield Increases selectivity ratio->purity Reduces bis-adduct temp Temperature temp->yield Affects rate & side reactions add_rate Addition Rate add_rate->yield Slower rate increases selectivity reductant Reducing Agent Choice & Amount reductant->yield Affects completion reductant->purity Complete reduction simplifies purification

Overcoming Spermatinamine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Spermatinamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a polyamine essential for cell growth and proliferation. While it is generally considered water-soluble, researchers can encounter precipitation or cloudiness in their experimental solutions. These issues often arise from interactions with buffer components, pH shifts, high concentrations, or the formation of less soluble salt complexes, which can impact experimental outcomes and data reproducibility.

Q2: At what concentration is this compound typically soluble in water?

This compound is highly soluble in water, with a reported solubility of up to 1 M at 20°C, forming a clear, colorless solution.[1] However, this value can be significantly affected by the specific experimental conditions, including the type of buffer, pH, and the presence of other solutes.

Q3: What are the common causes of this compound precipitation in buffered solutions?

Precipitation of this compound in buffered solutions is often due to:

  • pH-Dependent Solubility: As a polyamine, this compound's charge state is pH-dependent. At certain pH values, it can form less soluble species.

  • Buffer Salt Interaction: Some buffer salts, particularly phosphate (B84403) buffers, can interact with this compound to form insoluble complexes, a common issue seen with other compounds in high organic content mobile phases in HPLC.[2]

  • High Concentrations: Exceeding the solubility limit under specific buffer and temperature conditions will lead to precipitation.

  • "Salting Out" Effect: High concentrations of salts in the buffer can reduce the amount of available water molecules to hydrate (B1144303) the this compound, decreasing its solubility.

Q4: Can changes in temperature affect the solubility of this compound?

Yes, temperature can influence solubility. While for many solids, solubility increases with temperature, the effect can vary. It is crucial to prepare and store this compound solutions at a consistent, specified temperature for your experiment. If precipitation is observed upon cooling, gentle warming may redissolve the compound, but the underlying cause should still be investigated.

Troubleshooting Guide

Issue 1: Cloudiness or Precipitation Upon Dissolving this compound

If you observe cloudiness or precipitation when preparing your this compound stock solution or experimental dilutions, follow these steps:

Troubleshooting Workflow

A Start: Observe Precipitation B Verify this compound Purity and Handling A->B C Review Solution Preparation Protocol B->C D Is the solvent pure, deionized water? C->D E Consider pH Adjustment D->E No F Is a buffer being used? D->F Yes I Solution Clear? E->I G Switch to an Alternative Buffer System F->G Yes H Use a Co-solvent F->H No G->I H->I J End: Problem Resolved I->J Yes K Contact Technical Support I->K No

Caption: Troubleshooting workflow for this compound precipitation.

Corrective Actions:

  • Verify Stock Solution: Ensure your stock solution of this compound is fully dissolved and clear before making dilutions. If the stock itself is cloudy, it may be too concentrated or contaminated.

  • Adjust pH: The solubility of amines is often pH-dependent.[3][4] Try adjusting the pH of your aqueous solution. For polyamines, lowering the pH to fully protonate the amine groups can increase solubility. Add a small amount of dilute HCl (e.g., 0.1 M) dropwise while monitoring the pH and observing for dissolution.

  • Change Buffer System: Phosphate buffers are known to sometimes cause precipitation with certain compounds.[2] Consider switching to a different buffer system such as TRIS or HEPES to see if the issue persists.

  • Use a Co-solvent: For challenging formulations, introducing a small percentage of a water-miscible organic co-solvent can increase solubility.[3][4] Common co-solvents include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[4] It is essential to verify that the chosen co-solvent does not interfere with your downstream experiments.

Issue 2: Precipitation After Adding this compound to a Buffered Solution

If your this compound stock is clear, but precipitation occurs when you add it to your final experimental buffer, consider the following:

Troubleshooting Logic

cluster_0 Initial State cluster_1 Action cluster_2 Problem cluster_3 Troubleshooting Paths A Clear this compound Stock Solution C Mix Stock and Buffer A->C B Clear Experimental Buffer B->C D Precipitation Occurs C->D E Reduce Final Concentration D->E F Change Buffer Composition D->F G Modify Order of Addition D->G

Caption: Logic for troubleshooting precipitation upon mixing.

Corrective Actions:

  • Reduce Final Concentration: Your final concentration of this compound may be exceeding its solubility limit in that specific buffer. Perform a dilution series to determine the maximum soluble concentration.

  • Check Buffer Salt Concentration: High salt concentrations in your buffer can lead to the "salting out" of this compound. If possible, try reducing the molarity of your buffer.

  • Modify the Order of Addition: Sometimes, the order in which components are mixed can affect solubility. Try adding the this compound stock solution to the full volume of the buffer dropwise while vortexing.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution

Objective: To prepare a clear, 100 mM stock solution of this compound in ultrapure water.

Materials:

  • This compound (MW: 202.34 g/mol )

  • Ultrapure, deionized water

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

Methodology:

  • Weigh out 20.23 mg of this compound powder.

  • Add the powder to a sterile conical tube containing 800 µL of ultrapure water and a small stir bar.

  • Place the tube on a magnetic stirrer and stir at room temperature.

  • Observe the solution. If the powder does not fully dissolve, check the pH.

  • If the pH is neutral or basic and the solution is not clear, add 0.1 M HCl dropwise while stirring until the solution clears. Record the final pH.

  • Once fully dissolved, bring the final volume to 1 mL with ultrapure water.

  • Sterile filter the solution using a 0.22 µm syringe filter if required for your application.

  • Store the stock solution at the recommended temperature (typically 2-8°C).[1]

Protocol 2: Testing this compound Solubility in Different Buffers

Objective: To determine the solubility of this compound in various common biological buffers.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Various buffer solutions (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl, HEPES) at desired pH.

  • Spectrophotometer or nephelometer to measure turbidity.

Methodology:

  • Set up a series of microcentrifuge tubes, each containing 900 µL of a different buffer.

  • To each tube, add 100 µL of the 100 mM this compound stock to achieve a final concentration of 10 mM.

  • Vortex each tube gently.

  • Incubate the tubes at the experimental temperature for 10-15 minutes.

  • Visually inspect for any precipitation or cloudiness.

  • For a quantitative assessment, measure the turbidity of each solution using a spectrophotometer at 600 nm.[2] An increase in absorbance indicates scattering due to insoluble particles.

  • Filter any solutions with precipitates to confirm the presence of crystals.[2]

Data Presentation

Table 1: Effect of pH on this compound Solubility in Aqueous Solution (Hypothetical Data)

pHObservationTurbidity (OD600)Solubility Status
5.0Clear, colorless0.005Soluble
6.0Clear, colorless0.006Soluble
7.0Slight haze0.050Partially Soluble
7.4Visible precipitate0.150Low Solubility
8.0Heavy precipitate0.300Insoluble

Table 2: Solubility of 10 mM this compound in Common Buffers (Hypothetical Data)

Buffer System (pH 7.4)ObservationTurbidity (OD600)Recommended?
PBSVisible precipitate0.180No
TRIS-HClClear, colorless0.008Yes
HEPESClear, colorless0.007Yes
MOPSSlight haze0.065With Caution

These tables illustrate how solubility can be systematically evaluated to find optimal conditions for your experiments. The general principle is that different buffer systems and pH levels can significantly impact the solubility of compounds.[2][4]

References

Troubleshooting Spermatinamine instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of Spermatinamine in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored after 24 hours in culture medium. What could be the cause?

A1: Discoloration of your this compound solution, often appearing as a yellowish or brownish tint, is a common indicator of oxidative degradation. This compound's chemical structure contains moieties that are susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or when exposed to light. This process can lead to the formation of colored byproducts and a decrease in the active concentration of the compound.

Q2: I'm observing a significant loss of this compound's efficacy in my multi-day cell-based assay. How can I determine if the compound is degrading?

A2: A loss of efficacy over time is a strong indication of compound instability. To confirm if this compound is degrading in your assay medium, it is recommended to perform a stability study using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] These techniques can separate and quantify the amount of intact this compound remaining at different time points, as well as identify potential degradation products.[1][3]

Q3: What are the primary pathways through which this compound degrades in aqueous solutions?

A3: The two primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.[4][5][6] Hydrolysis involves the cleavage of chemical bonds by water and is often catalyzed by acidic or basic conditions.[5][6] Oxidation is the reaction with oxygen or other oxidizing agents, which can be accelerated by factors like light exposure and the presence of metal ions.[4][5][6]

Q4: How should I prepare and store my this compound stock solutions to maximize stability?

A4: To ensure the longevity of your this compound stock solutions, it is crucial to follow proper storage procedures. For solid this compound, store it at -20°C in a desiccator. When preparing stock solutions, use a dry, high-quality solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C. When preparing working solutions, allow the stock solution to come to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution

Symptoms:

  • A significant decrease in the expected biological activity over time.

  • A noticeable change in the color or clarity of the experimental medium.

  • Analytical quantification shows a rapid decline in the concentration of the parent compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrolysis Maintain the pH of your experimental buffer within the optimal stability range for this compound (pH 6.0-7.5). Avoid highly acidic or alkaline conditions.
Oxidation Prepare solutions with deoxygenated buffers. Consider adding antioxidants, such as ascorbic acid or N-acetylcysteine, to your experimental medium. Protect your solutions from light by using amber vials or covering them with aluminum foil.
Photodegradation Conduct experiments under subdued lighting conditions. Use light-blocking plates or containers for long-term incubations.
Adsorption to Labware Use low-binding microplates and tubes. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) can also minimize non-specific binding.
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in experimental outcomes despite using the same protocol.

  • Lack of reproducibility in dose-response curves.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Solution Preparation Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. Ensure thorough mixing before use.
Variable Storage of Intermediates Avoid storing diluted, aqueous solutions of this compound for extended periods. If temporary storage is necessary, keep them on ice and protected from light.
Batch-to-Batch Variability of Media Use a consistent source and lot of cell culture media and supplements, as variations in composition can affect this compound stability.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a cell culture medium over 72 hours.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM.

  • Immediately take a "time 0" sample by transferring 100 µL of the solution to a microcentrifuge tube.

  • Incubate the remaining solution at 37°C with 5% CO2.

  • Collect 100 µL samples at 24, 48, and 72 hours.

  • To each sample, add 100 µL of ACN to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC using a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B).

  • Quantify the peak area corresponding to this compound at each time point.

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

Table 1: this compound Stability in Different Media

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in PBS (pH 7.4)
0100%100%
2475%95%
4852%91%
7231%88%

Visualizations

Hypothetical this compound Degradation Pathways This compound This compound Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product H₂O, pH Oxidation_Product Oxidation Product (Colored, Inactive) This compound->Oxidation_Product O₂, Light, Metal Ions

Caption: Hypothetical degradation of this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Spike_Medium Spike Medium to 10 µM this compound Prep_Stock->Spike_Medium Incubate Incubate at 37°C Spike_Medium->Incubate Sample_T0 Sample at T=0h Spike_Medium->Sample_T0 Sample_T24 Sample at T=24h Incubate->Sample_T24 Precipitate Protein Precipitation (Acetonitrile) Sample_T0->Precipitate Sample_T48 Sample at T=48h Sample_T24->Sample_T48 Sample_T24->Precipitate Sample_T72 Sample at T=72h Sample_T48->Sample_T72 Sample_T48->Precipitate Sample_T72->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify Peak Area HPLC->Quantify

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for this compound Instability Start Inconsistent Results or Loss of Activity Check_Stability Confirm Instability with HPLC/LC-MS? Start->Check_Stability Discoloration Is there discoloration? Check_Stability->Discoloration Yes Other Consider Other Issues: - Adsorption - Solubility Check_Stability->Other No Oxidation Suspect Oxidation Discoloration->Oxidation Yes Hydrolysis Suspect Hydrolysis Discoloration->Hydrolysis No Solutions_Oxidation Solutions: - Use antioxidants - Protect from light - Deoxygenate buffer Oxidation->Solutions_Oxidation Solutions_Hydrolysis Solutions: - Check and adjust pH - Use fresh solutions Hydrolysis->Solutions_Hydrolysis

Caption: Troubleshooting decision tree for instability.

References

Technical Support Center: Optimizing Spermatinamine for Icmt Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spermatinamine, a natural product inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound to achieve maximum Icmt inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Icmt?

A1: this compound is a novel alkaloid originally isolated from the Australian marine sponge Pseudoceratina sp.[1][2] It was identified as the first natural product inhibitor of Icmt through a high-throughput screening campaign.[1][2] Icmt is an enzyme that catalyzes the final step in the post-translational modification of many proteins containing a C-terminal CaaX motif, including the Ras family of oncoproteins.[1][2] By inhibiting Icmt, this compound prevents the carboxyl methylation of these proteins, which is crucial for their proper subcellular localization and function. This disruption of localization, particularly of Ras proteins from the plasma membrane, impairs downstream signaling pathways involved in cell growth and proliferation.

Q2: What is the reported IC50 value for this compound against Icmt?

A2: this compound has been shown to inhibit Icmt with an IC50 value of 1.9 µM .[1]

Q3: How should I prepare and store this compound?

A3: As a natural product alkaloid, this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in an appropriate organic solvent such as DMSO. To maintain stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium or assay buffer.

Q4: What is a good starting concentration range for my in vitro experiments?

A4: Based on the reported IC50 value of 1.9 µM, a good starting point for in vitro experiments is to test a range of concentrations around this value. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A common range to test would be from 0.1 µM to 50 µM .[3]

Q5: What are the expected cellular effects of Icmt inhibition by this compound?

A5: Inhibition of Icmt by this compound can lead to several observable cellular effects, including:

  • Mislocalization of Ras proteins from the plasma membrane.

  • Inhibition of cancer cell growth. This compound has a mean 50% growth inhibition (GI50) value of 0.23 μM in leukemia (K562) and colon cancer (HT29) cell lines.[1]

  • Induction of apoptosis and autophagy.[1]

  • Cell cycle arrest.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no observable Icmt inhibition. Suboptimal this compound Concentration: The concentration may be too low for your specific experimental setup.Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.[3]
Poor Solubility: this compound may precipitate in the aqueous culture media.Prepare a high-concentration stock solution in DMSO. Ensure thorough mixing when diluting into aqueous media and visually inspect for any precipitate. The final DMSO concentration should typically be below 0.5%.[3]
Cell Line Resistance: The target cell line may have low Icmt expression or intrinsic resistance.Verify Icmt expression levels in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to Icmt inhibitors.[3]
Inconsistent or variable results between experiments. Inhibitor Instability: this compound may degrade under your experimental conditions.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.[3]
Variations in Cell Culture: Differences in cell density, passage number, or media components can alter cellular response.Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase and maintain consistent seeding densities for all experiments.[3]
High cell toxicity or apparent off-target effects. Excessive Concentration: The concentration of this compound may be too high, leading to non-specific toxicity.Determine the IC50 and GI50 values for your specific cell line. Use concentrations around these values for your experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to define the toxic concentration range.[3]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the culture media is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (media with solvent only) in your experiments.[3]

Quantitative Data Summary

InhibitorIC50 (µM)GI50 (µM)TargetCell Lines
This compound 1.9[1]0.23[1]IcmtK562 (leukemia), HT29 (colon cancer)[1]
Aplysamine 614[1]-Icmt-
Cysmethynil2.4[4]-Icmt-

Experimental Protocols

Protocol 1: In Vitro Icmt Inhibition Assay (Vapor Diffusion Assay)

This assay directly measures the enzymatic activity of Icmt and the inhibitory effect of this compound.

Principle: This method quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting volatile methylated product is captured and quantified.[5]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a membrane fraction expressing Icmt, the substrate (AFC), and varying concentrations of this compound.[5]

  • Reaction Initiation: Start the reaction by adding the methyl donor, [¹⁴C]SAM.[5]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[5]

  • Reaction Termination: Stop the reaction by adding a basic solution to facilitate the release of the volatile methylated product.[5]

  • Product Capture: Capture the volatile product on a filter paper soaked in a scintillation cocktail.[5]

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.[5]

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to a control without the inhibitor and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[6]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability at each this compound concentration relative to the vehicle-treated control cells and determine the GI50 value.[6]

Visualizations

Icmt_Signaling_Pathway Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP (Prenylated) Ras_GDP->Ras_GTP GTP Loading RCE1 RCE1 Ras_GTP->RCE1 Icmt Icmt RCE1->Icmt Methylated_Ras Active & Localized Ras (Carboxyl Methylated) Icmt->Methylated_Ras Methylation This compound This compound This compound->Icmt Inhibition Membrane Plasma Membrane Methylated_Ras->Membrane Localization Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Membrane->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Icmt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare this compound Stock (DMSO) dose_response 1. Dose-Response Curve (e.g., 0.1-50 µM) start->dose_response ic50_determination 2. Determine IC50 (Icmt Assay) & GI50 (Cell Viability Assay) dose_response->ic50_determination mechanism_studies 3. Mechanistic Studies at Optimal Concentration ic50_determination->mechanism_studies ras_localization Ras Localization Assay (Immunofluorescence) mechanism_studies->ras_localization cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis data_analysis 4. Data Analysis & Interpretation ras_localization->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

References

Identifying and minimizing off-target effects of Spermatinamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Spermatinamine is a hypothetical compound developed for illustrative purposes within this guide. The experimental protocols, data, and troubleshooting advice are based on established methodologies for the characterization of novel small molecule kinase inhibitors.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing the off-target effects of the hypothetical kinase inhibitor, this compound. For the purpose of this guide, this compound is a potent inhibitor of Kinase X , a serine/threonine kinase implicated in the proliferation of various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for a kinase inhibitor like this compound?

A1: Off-target effects are unintended interactions between a drug, such as this compound, and proteins other than its intended target (Kinase X).[1][2] These interactions are a major concern because the human kinome is comprised of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[3] Off-target binding can lead to unexpected cellular responses, toxicity, or even a misleading interpretation of the compound's mechanism of action, where the observed biological effect may not be due to the inhibition of Kinase X at all.[4][5]

Q2: How can I computationally predict potential off-target effects for this compound before starting wet-lab experiments?

A2: In silico, or computational, methods are valuable first steps to predict potential off-target interactions. These approaches often use the chemical structure of this compound to screen against databases of known protein structures. Techniques like quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms can compare this compound to a large library of compounds with known kinase activities to predict its likely interaction profile. These predictions can help prioritize which kinases to investigate experimentally.

Q3: What is the first experimental step to get a broad overview of this compound's selectivity?

A3: The most common and informative first experimental step is a large-scale in vitro kinase panel screen. Commercially available services can test this compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases. The results, typically presented as percent inhibition, provide a broad landscape of this compound's selectivity and highlight potential off-targets for further investigation.

Q4: My in vitro kinase screen identified several potential off-targets for this compound. How do I confirm these interactions are relevant in a cellular context?

A4: Confirming off-target relevance in cells is a critical step. A key method is the Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand (this compound). By treating intact cells with this compound and then heating them, you can determine if the compound is engaging with the predicted off-target proteins inside the cell. Another powerful technique is quantitative phosphoproteomics, which can reveal how this compound alters global cellular signaling networks, providing insights into the functional consequences of both on- and off-target inhibition.

Q5: How can I definitively prove that the desired anti-proliferative effect of this compound is due to the inhibition of Kinase X and not an off-target?

A5: The gold-standard approach for on-target validation is to use a genetic model where the intended target is absent. You can use CRISPR-Cas9 to knock out the gene encoding Kinase X in your cancer cell line. If this compound is still effective in these knockout cells, it strongly suggests that its anti-proliferative activity is mediated through one or more off-targets.

Troubleshooting Guides

Issue 1: this compound is potent in my biochemical assay against purified Kinase X, but shows much lower potency in cell-based assays.

  • Potential Cause: Poor cell permeability, active efflux from the cell by transporters, or high intracellular ATP concentrations competing with the inhibitor.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Perform a cellular uptake assay to determine if this compound is entering the cells.

    • CETSA for Target Engagement: Use CETSA to confirm that this compound is binding to Kinase X inside the cell. A lack of a thermal shift suggests a permeability or efflux issue.

    • Vary ATP in Biochemical Assay: Run your in vitro kinase assay with a physiological concentration of ATP (typically 1-10 mM) to see if the IC50 value increases, which would better mimic the cellular environment.

Issue 2: My cancer cells are developing resistance to this compound over time.

  • Potential Cause: Gatekeeper mutations in Kinase X that prevent this compound binding, or upregulation of a bypass signaling pathway that circumvents the need for Kinase X activity.

  • Troubleshooting Steps:

    • Sequence the Target: Sequence the Kinase X gene from both sensitive and resistant cells to check for mutations in the drug-binding site.

    • Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for upregulated signaling pathways in the resistant cells compared to the parental line.

    • Phosphoproteomics: A global phosphoproteomics analysis can provide an unbiased view of how the signaling network has been rewired in the resistant cells.

Issue 3: I am observing an unexpected phenotype (e.g., changes in cell morphology) that doesn't align with the known function of Kinase X.

  • Potential Cause: A potent off-target effect is likely responsible for the observed phenotype.

  • Troubleshooting Steps:

    • Review Kinome Scan Data: Re-examine your initial kinase profiling data for potent off-targets (e.g., >90% inhibition at 1 µM).

    • Generate a Dose-Response Curve: Determine the IC50 values for the most likely off-targets and compare them to the IC50 for Kinase X. If an off-target IC50 is similar to or more potent than the on-target IC50, it is a strong candidate for causing the phenotype.

    • Use a More Selective Inhibitor: If available, test a structurally distinct and more selective inhibitor of Kinase X. If this compound does not produce the same phenotype, it further implicates an off-target of this compound.

    • Phenotypic Screening: Conduct a phenotypic screen to systematically assess the effects of the compound on various cellular processes.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of this compound (1 µM Screen)

This table represents typical data from a broad kinase panel screen, highlighting this compound's on-target potency and identifying potential off-targets.

Kinase TargetFamily% Inhibition at 1 µM
Kinase X Ser/Thr 99%
Kinase YSer/Thr95%
Kinase ZTyr88%
CDK2Ser/Thr65%
SRCTyr45%
p38αSer/Thr30%

Table 2: Comparative IC50 Values for On-Target vs. Off-Target Kinases

This table demonstrates the next step in characterizing the potent hits from the initial screen by determining their half-maximal inhibitory concentrations (IC50).

Kinase TargetIC50 (nM)
Kinase X (On-Target) 15
Kinase Y (Off-Target)35
Kinase Z (Off-Target)150
CDK2 (Off-Target)>1000

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies to verify that this compound binds to its intended target (Kinase X) and potential off-targets within intact cells.

  • Cell Treatment: Culture your cell line of interest to 80-90% confluency. Treat the cells with either this compound (at a desired concentration, e.g., 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Kinase X (or a suspected off-target protein) at each temperature point using Western blotting.

  • Data Analysis: A ligand-bound protein will be more stable and thus remain in the soluble fraction at higher temperatures. Plot the amount of soluble protein versus temperature to generate a melting curve. A shift in this curve to the right for this compound-treated cells compared to vehicle-treated cells indicates target engagement.

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound KinaseX Kinase X This compound->KinaseX Inhibition (On-Target) KinaseY Kinase Y This compound->KinaseY Inhibition (Off-Target) SubstrateA Substrate A KinaseX->SubstrateA Phosphorylates Proliferation Cancer Proliferation SubstrateA->Proliferation Promotes SubstrateB Substrate B KinaseY->SubstrateB Phosphorylates Toxicity Cellular Toxicity SubstrateB->Toxicity Induces

Caption: Hypothetical signaling pathways for this compound.

G Start Start: Observe Unexpected Phenotype/Toxicity KinomeScan Perform Broad In Vitro Kinome Screen Start->KinomeScan IdentifyHits Identify Potent Off-Targets (e.g., >80% inhibition) KinomeScan->IdentifyHits NoHits No Significant Hits: Consider Other Mechanisms (e.g., non-kinase target) IdentifyHits->NoHits No ValidateHits Determine IC50 Values for Top Hits IdentifyHits->ValidateHits Yes CompareIC50 Is Off-Target IC50 ≤ On-Target IC50? ValidateHits->CompareIC50 CETSA Confirm Cellular Engagement with CETSA CompareIC50->CETSA Yes Conclusion2 Conclusion: Off-Target is Unlikely Cause of Phenotype CompareIC50->Conclusion2 No PhenotypeKO Test this compound in Off-Target KO Cells CETSA->PhenotypeKO Conclusion Conclusion: Phenotype is Likely Off-Target Mediated PhenotypeKO->Conclusion

Caption: Experimental workflow for off-target identification.

G Q1 {Problem: Inconsistent results between biochemical and cell assays} C1 Check Cell Permeability (e.g., LC-MS analysis of lysate) Q1->C1 C2 Confirm Target Engagement in Cell (CETSA) Q1->C2 C3 Mimic Cellular ATP in Biochemical Assay Q1->C3 S3 Outcome: Poor permeability or efflux is the likely cause C1->S3 S2 Outcome: Target engagement confirmed, issue may be downstream C2->S2 S1 Outcome: Compound is potent in physiologic ATP C3->S1

Caption: Troubleshooting logic for experimental outcomes.

References

Navigating Spermatinamine-Induced Cytotoxicity in Normal Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on the currently available scientific literature for Spermine (B22157) , a core structural component of Spermatinamine. As of the latest literature review, specific data on the cytotoxicity of this compound in normal, non-cancerous cell lines is not available. This compound, a novel alkaloid with a bromotyrosyl-spermine-bromotyrosyl structure, is identified as an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), a target in cancer therapy.[1] While its antineoplastic potential is noted, its effects on healthy cells are not yet characterized. Therefore, the information provided herein, derived from studies on Spermine, should be considered as a preliminary guide and may not be fully representative of this compound's cytotoxic profile. Researchers are strongly encouraged to conduct thorough dose-response and cytotoxicity assessments of this compound in their specific normal cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines upon treatment with a spermine-containing compound. What is the likely mechanism?

A1: Spermine-induced cytotoxicity in normal cells is often mediated through the induction of apoptosis. This process can be triggered by several mechanisms, including:

  • Generation of Reactive Oxygen Species (ROS): The enzymatic oxidation of spermine can lead to the production of cytotoxic byproducts like hydrogen peroxide and aldehydes, which induce oxidative stress.

  • Mitochondria-Mediated Pathway: Spermine can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.[2]

  • Induction of Apoptotic Signaling Pathways: Depletion of intracellular polyamines, including spermine, has been shown to trigger the mitochondria-mediated apoptotic pathway.[2]

Q2: How can we reduce the cytotoxic effects of our spermine-containing compound on normal cells without compromising its experimental efficacy?

A2: Several strategies can be employed to mitigate spermine-induced cytotoxicity:

  • Co-treatment with Antioxidants: Antioxidants can help neutralize the reactive oxygen species generated by spermine metabolism. N-acetylcysteine (NAC), a glutathione (B108866) precursor, has been shown to attenuate spermine-induced apoptosis.

  • Optimization of Concentration and Exposure Time: Reducing the concentration of the compound and the duration of cell exposure can often decrease off-target cytotoxicity.

  • Serum-Free Conditions: The presence of amine oxidases in fetal calf serum (FCS) can enhance the conversion of spermine into cytotoxic metabolites.[3] Conducting experiments in serum-free medium or using an amine oxidase inhibitor like aminoguanidine (B1677879) may reduce cytotoxicity.[3]

Q3: Are there specific signaling pathways we should investigate when assessing cytotoxicity?

A3: Yes, investigating key apoptotic signaling pathways is crucial. Key pathways to consider include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Analyzing the activation of key proteins such as caspases (e.g., caspase-3 and caspase-9), the expression of Bcl-2 family proteins, and the release of cytochrome c from mitochondria can provide insights into the mechanism of cytotoxicity.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. Inconsistent cell health or passage number. Variability in compound preparation.Ensure consistent cell culture conditions, use cells within a specific passage number range, and prepare fresh compound dilutions for each experiment.
Unexpectedly high levels of cell death even at low concentrations. Presence of amine oxidases in the serum, leading to rapid conversion to toxic metabolites. High sensitivity of the specific cell line.Test for cytotoxicity in serum-free media or with an amine oxidase inhibitor. Perform a thorough dose-response curve to determine the optimal non-toxic concentration range for your cell line.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). The compound may be interfering with the assay itself (e.g., altering cellular metabolism without causing cell death).Use orthogonal methods to confirm cytotoxicity, such as live/dead cell staining or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining).
No observed cytotoxicity, even at high concentrations. The cell line may be resistant to spermine-induced apoptosis. The compound may not be effectively entering the cells.Consider using a positive control known to induce apoptosis in your cell line. Investigate cellular uptake of the compound.

Quantitative Data Summary

The following table summarizes data on the cytotoxicity of Spermine from the literature. Note that these values are highly dependent on the cell line and experimental conditions.

Cell Line Compound Assay Concentration Observed Effect Reference
Human Colon Carcinoma (CaCo-2)SpermineCell ViabilityNot specifiedCaCo-2 cells were remarkably resistant to spermine accumulation.[5]
Human Intestinal CellsSpermineReal-Time Cell AnalysisDose-dependentShowed cytotoxic effect, with spermine being more cytotoxic than spermidine.
Human Intestinal CellsSpermidineReal-Time Cell AnalysisDose-dependentShowed cytotoxic effect.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Your normal cell line of interest

  • Complete cell culture medium

  • This compound (or spermine-containing compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

Signaling Pathway of Spermine-Induced Apoptosis

Spermine_Apoptosis_Pathway Spermine Spermine AmineOxidase Amine Oxidase (in Serum) Spermine->AmineOxidase Oxidation Metabolites Cytotoxic Metabolites (H2O2, Aldehydes) AmineOxidase->Metabolites ROS Increased ROS Metabolites->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Spermine-induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture 1. Culture Normal Cell Line CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with This compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 24/48/72 hours Treatment->Incubation MTT 6. Perform MTT Assay Incubation->MTT Absorbance 7. Measure Absorbance MTT->Absorbance DataAnalysis 8. Analyze Data & Determine IC50 Absorbance->DataAnalysis

Caption: General workflow for a cytotoxicity assessment experiment.

References

Why is my Spermatinamine experiment not showing expected results?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spermatinamine Experiments

Disclaimer: "this compound" is a novel alkaloid derived from the Australian marine sponge, Pseudoceratina sp.[1] It has been identified as the first natural product inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), a potential cancer target.[1] For the purpose of this guide, we will extrapolate a hypothetical mechanism of action based on its potential as an anti-cancer agent and build a troubleshooting guide around the common experimental challenges associated with such compounds. We will hypothesize that this compound induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2.

Frequently Asked Questions (FAQs)

Q1: I am not observing a significant increase in apoptosis after treating my cancer cell line with this compound. What are the possible reasons?

A lack of an apoptotic response can be attributed to several factors, ranging from the compound itself to the experimental setup.[2] A systematic troubleshooting approach is recommended:

  • Compound Integrity:

    • Degradation: Ensure the compound has been stored correctly (e.g., protected from light, appropriate temperature) to prevent degradation.

    • Concentration: Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as sensitivity can vary greatly.

  • Cellular Factors:

    • Cell Health: Use healthy, low-passage number cells. High passage numbers can lead to altered phenotypes and drug resistance. Ensure cells are free from contamination, such as mycoplasma.[2]

    • Bcl-2 Expression: Confirm that your cell line expresses Bcl-2 at a sufficient level for this compound to have a target. Cell lines with low or absent Bcl-2 expression will likely be resistant.

    • Cell Density: The optimal cell seeding density should be determined for apoptosis induction.[3] Overly confluent or sparse cultures can affect results.

  • Experimental Conditions:

    • Treatment Duration: Apoptosis is a dynamic process. Run a time-course experiment to identify the optimal time point for analysis. Measuring too early or too late can miss the apoptotic window.[2]

    • Vehicle Control: If dissolving this compound in a solvent like DMSO, ensure the final concentration in your experiment is non-toxic to the cells. Include a vehicle-only control in your experimental design.[4][5]

Q2: My results show high variability between replicates. How can I improve consistency?

High variability can obscure real effects and make data interpretation difficult. Consider the following:

  • Pipetting Accuracy: Ensure your pipettes are calibrated. Inconsistent pipetting can lead to significant variations in cell numbers and reagent concentrations.

  • Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumps, which can lead to uneven cell distribution in wells.

  • Reagent Mixing: Ensure all reagents, including this compound and assay reagents, are thoroughly mixed before being added to the cells. For some reagents, warming to 37°C and gentle shaking can ensure all components are in solution.[6]

  • Plate Edge Effects: Evaporation from wells on the outer edges of a plate can concentrate reagents and affect cell health. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.

Q3: I see signs of cell death, but my Annexin V/PI assay shows a large necrotic population rather than early apoptotic cells. Why is this?

This observation suggests that the cells are dying through necrosis or are rapidly progressing to late-stage apoptosis/secondary necrosis.

  • High Compound Concentration: An excessively high concentration of this compound may induce rapid, widespread cell death that bypasses the early stages of apoptosis, leading directly to necrosis.[5] Try reducing the concentration.

  • Incorrect Timing: You may be analyzing the cells too late in the apoptotic process.[2] By the time of measurement, cells that were in early apoptosis may have progressed to late-stage apoptosis or secondary necrosis (Annexin V and PI positive). Perform a time-course experiment at earlier time points.

  • Harsh Cell Handling: Overly vigorous pipetting or centrifugation can damage cell membranes, leading to false positives for necrosis (PI staining).

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration and Incubation Time

The effectiveness of any compound is critically dependent on dose and duration. Use the following tables as a starting point for your optimization experiments.

Table 1: Recommended Starting Concentrations for Dose-Response Experiments

Concentration RangePurposeCell Lines
0.1 µM - 10 µMInitial screen for potent Bcl-2 inhibitors.[7][8]MCF-7, MDA-MB-231, A549 (Breast and Lung Cancer)
1 µM - 50 µMBroader screen for compounds with moderate activity.Hematological cancer cell lines (e.g., Jurkat)
Vehicle Control (e.g., 0.1% DMSO)To assess the effect of the solvent on cell viability.All cell lines

Table 2: Recommended Time Points for Time-Course Experiments

Time PointApoptotic StageKey Markers
4 - 8 hoursEarlyAnnexin V expression, Caspase-9 activation
12 - 24 hoursMidPeak Caspase-3/7 activity, DNA fragmentation begins
48 hoursLateSecondary necrosis, significant loss of viability

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding & Treatment:

    • Seed cells in a 6-well plate at a density that will keep them in the log growth phase throughout the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound and controls for the optimized duration.

  • Cell Harvesting:

    • Collect the cell culture medium (which contains detached apoptotic cells).

    • Wash adherent cells with PBS and detach them using a gentle method (e.g., Trypsin-EDTA).

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[2]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases, which are hallmarks of apoptosis.

  • Cell Seeding & Treatment:

    • Seed cells in a 96-well plate (white-walled for luminescence/fluorescence).

    • Treat cells with this compound and controls. Include a positive control (e.g., staurosporine) and a negative control (untreated cells).

  • Assay Procedure:

    • Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This is often a substrate like Ac-DEVD-AMC or similar.[3]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the Caspase-3/7 reagent to each well.

    • Mix on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.[3]

  • Measurement:

    • Measure fluorescence using a plate reader with the appropriate excitation/emission wavelengths (e.g., ~380 nm excitation and ~440 nm emission for AMC-based substrates).[3]

    • The signal intensity is proportional to the amount of caspase activity.

Visualizations

Signaling Pathway

Spermatinamine_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Bax Bax/Bak CytC_in Cytochrome c Bax->CytC_in Release CytC_out Cytochrome c (released) CytC_in->CytC_out This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibition Bcl2->Bax Apaf1 Apaf-1 CytC_out->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis This compound induces apoptosis cell_culture 1. Cell Culture (e.g., MCF-7, Jurkat) start->cell_culture dose_response 2. Dose-Response Assay (e.g., MTT / CellTiter-Glo) cell_culture->dose_response determine_ic50 3. Determine IC50 Value dose_response->determine_ic50 time_course 4. Time-Course Assay (e.g., Caspase-3/7 Glo) determine_ic50->time_course apoptosis_assay 5. Apoptosis Confirmation (Annexin V / PI Staining) time_course->apoptosis_assay western_blot 6. Mechanism Validation (Western Blot for Bcl-2, Cleaved Caspase-3) apoptosis_assay->western_blot end Conclusion western_blot->end

Caption: General experimental workflow for testing this compound.

Troubleshooting Logic

Troubleshooting_Logic start Problem: No expected apoptosis check_compound Check Compound Integrity & Concentration? start->check_compound check_cells Check Cell Health, Passage #, & Bcl-2 Expression? start->check_cells check_protocol Check Protocol Parameters (Time & Dose)? start->check_protocol sol_compound Solution: Use fresh compound, verify stock concentration. check_compound->sol_compound Issue Found sol_cells Solution: Use low passage cells, confirm target expression. check_cells->sol_cells Issue Found sol_protocol Solution: Perform dose-response & time-course experiments. check_protocol->sol_protocol Issue Found success Problem Resolved sol_compound->success sol_cells->success sol_protocol->success

Caption: Troubleshooting decision tree for apoptosis experiments.

References

Technical Support Center: Improving the Bioavailability of Spermatinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of the investigational compound, Spermatinamine. This compound is a model compound representing a common challenge in drug development: poor aqueous solubility leading to low and variable oral bioavailability.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low and inconsistent plasma concentrations of this compound in our rat pharmacokinetic (PK) studies. Where should we start troubleshooting?

This is a common issue for poorly soluble compounds like this compound. A systematic approach is crucial to identify the root cause.

Initial Troubleshooting Steps:

  • Confirm Physicochemical Properties: Re-evaluate the fundamental properties of this compound.

    • Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, 6.8).[3] A substance is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL of aqueous media.[3]

    • Lipophilicity (LogP/LogD): Assess the compound's lipophilicity, which influences its ability to permeate the gut wall.

    • Solid-State Characterization: Investigate for polymorphism, as different crystalline forms can have vastly different solubilities and dissolution rates.[1][2]

  • Review the Formulation and Dosing Procedure:

    • Formulation: Are you administering a simple suspension in an aqueous vehicle (e.g., water with 0.5% methylcellulose)? This is often the starting point but is rarely optimal for poorly soluble compounds.

    • Dosing Procedure: Ensure the oral gavage technique is correct and consistent to avoid accidental administration into the trachea.[4] Verify that the suspension is homogenous and that the dose volume is accurate. The maximum recommended dosing volume for rodents is typically 10 mL/kg.[5][6]

  • Conduct a Pilot In Vivo Study: Perform a small-scale PK study in rats comparing oral (PO) and intravenous (IV) administration. This is essential to determine the absolute bioavailability and distinguish between poor absorption and rapid clearance (first-pass metabolism).

Q2: Our in vivo data for this compound shows high variability between individual animals. What are the likely causes and how can we mitigate this?

High inter-animal variability is often linked to inconsistent dissolution and absorption in the GI tract.

Possible Causes & Solutions:

  • Inconsistent Dissolution: The dissolution of a poorly soluble compound can be highly sensitive to the local GI environment (pH, presence of food).

    • Solution: Switch to a formulation that improves solubility and provides a more consistent release, such as a self-emulsifying drug delivery system (SEDDS), an amorphous solid dispersion, or a cyclodextrin (B1172386) complex.[2][7][8] These formulations help present the drug in a dissolved state, minimizing dissolution-related variability.

  • Food Effects: The presence or absence of food can dramatically alter GI physiology and impact drug absorption.

    • Solution: Standardize the experimental conditions. Ensure consistent fasting periods before dosing (typically 4-6 hours for rodents) and control access to food and water post-dosing.[9]

  • Inaccurate Dosing: For suspensions, inadequate mixing can lead to inconsistent dosing.

    • Solution: Ensure the suspension is vigorously and uniformly mixed (e.g., using a vortex mixer) immediately before drawing up each dose.

Q3: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?

Several strategies can be employed, broadly categorized into physical modification, solid dispersions, and lipid-based systems.[10][11]

  • Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size increases the surface area available for dissolution.[2][12] Nanosizing, which reduces particles to the 100-250 nm range, can significantly improve dissolution rates.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a hydrophilic polymer carrier can increase its aqueous solubility and dissolution.[11] This is often achieved through techniques like spray drying or melt extrusion.[7]

  • Lipid-Based Formulations (e.g., SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon contact with GI fluids.[7][13] This keeps the drug in a solubilized state, facilitating its absorption.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[1][2]

Data Presentation: Formulation Strategies for this compound

The following table summarizes potential formulation strategies and their hypothetical impact on the oral bioavailability of this compound based on typical improvements seen for poorly soluble drugs.

Formulation StrategyMechanism of ActionVehicle Components ExampleHypothetical this compound Cmax (ng/mL)Hypothetical this compound AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Suspension)
Aqueous Suspension Baseline0.5% Methylcellulose in water50 ± 25250 ± 1301.0x
Micronization Increases surface area for dissolution.[2][8]0.5% Methylcellulose in water120 ± 45750 ± 280~3.0x
Amorphous Solid Dispersion Increases solubility by preventing crystallization.[11]Polymer (e.g., PVP/VA 64)450 ± 1503,500 ± 950~14.0x
SEDDS Maintains drug in a solubilized state in the GI tract.[7][13]Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor RH 40), Co-solvent (e.g., Transcutol HP)800 ± 2106,800 ± 1500~27.2x
Cyclodextrin Complex Forms an inclusion complex to enhance solubility.[2]Hydroxypropyl-β-cyclodextrin in water650 ± 1805,200 ± 1100~20.8x

Visualizations: Workflows and Pathways

Experimental Workflow

This diagram outlines the systematic process for identifying and resolving low bioavailability issues with this compound.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Decision A Low/Variable Bioavailability Observed in Initial PK Study B Physicochemical Characterization (Solubility, LogP, Polymorphism) A->B C Determine Absolute Bioavailability (PO vs. IV Study) A->C D Select Formulation Strategy (e.g., SEDDS, ASD, Nanosizing) C->D E Prepare & Characterize Formulations D->E F In Vitro Dissolution Testing E->F G Comparative PK Study in Rats (New vs. Old Formulation) F->G H Analyze Plasma Samples (LC-MS/MS) G->H I Data Analysis: Calculate PK Parameters H->I J Bioavailability Goal Met? I->J K Proceed to Efficacy Studies J->K Yes L Re-evaluate Formulation Strategy J->L No L->D

Caption: Workflow for improving this compound bioavailability.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a plausible mechanism of action for this compound, where its ability to engage its target is dependent on achieving sufficient bioavailability.

cluster_0 Systemic Circulation cluster_1 Target Cell Bioavailability This compound (Oral Dose) Absorbed Absorbed this compound (Plasma Concentration) Bioavailability->Absorbed Absorption Kinase Tyr-Kinase Absorbed->Kinase Inhibits Receptor Growth Factor Receptor Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation PhosphoSubstrate->Response Drives

Caption: this compound bioavailability and target engagement.

Troubleshooting Decision Tree

This logical diagram helps researchers diagnose common issues during in vivo studies with this compound.

Start Start: In Vivo PK Experiment Fails CheckDosing Was the dosing procedure (oral gavage) performed correctly? Start->CheckDosing DosingError Issue: Procedural Error Action: Re-train on gavage technique. Ensure consistent administration. CheckDosing->DosingError No CheckFormulation Is the formulation a simple suspension? CheckDosing->CheckFormulation Yes FormulationError Issue: Poor Solubility Action: Develop an enabling formulation (SEDDS, ASD, etc.). CheckFormulation->FormulationError Yes CheckAnalysis Was the bioanalytical method (LC-MS/MS) validated correctly? CheckFormulation->CheckAnalysis No AnalysisError Issue: Analytical Error Action: Review method validation data. Check for matrix effects or instability. CheckAnalysis->AnalysisError No Metabolism Issue: High First-Pass Metabolism Action: Conduct in vitro metabolism studies. Consider alternative routes or prodrugs. CheckAnalysis->Metabolism Yes

Caption: Troubleshooting guide for this compound PK studies.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol details the standard procedure for administering a formulation to a rat via oral gavage.

  • Animal Preparation: Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).[6]

  • Gavage Needle Selection: Choose an appropriate gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip to prevent injury.[5] Measure the needle from the tip of the rat's nose to the bottom of the sternum and mark it to avoid over-insertion.[5]

  • Restraint: Restrain the rat firmly but gently, holding it near the thoracic region and supporting its lower body. Extend the head back to create a straight line through the neck and esophagus.[6]

  • Tube Insertion: Introduce the gavage tube into the diastema (gap between incisors and molars) and advance it gently along the upper palate. The tube should pass easily into the esophagus.[5] If there is any resistance, do not force it. Withdraw and try again.

  • Dose Administration: Once the tube is correctly positioned, administer the formulation slowly and smoothly.

  • Post-Dosing Monitoring: After removing the tube, return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental tracheal dosing.[6][9]

Protocol 2: Preparation of a this compound SEDDS Formulation

This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.

  • Component Selection: Select an oil, a surfactant, and a co-solvent in which this compound has good solubility. A common starting point is Capryol 90 (oil), Kolliphor RH 40 (surfactant), and Transcutol HP (co-solvent).

  • Solubility Screening: Determine the saturation solubility of this compound in each individual excipient to identify the most suitable components.

  • Formulation Preparation:

    • Weigh the required amounts of oil, surfactant, and co-solvent into a clear glass vial. A typical ratio might be 30:40:30 (oil:surfactant:co-solvent).

    • Heat the mixture in a water bath at approximately 40°C and mix gently using a magnetic stirrer until a homogenous, isotropic mixture is formed.

    • Add the pre-weighed this compound to the mixture and continue stirring until it is completely dissolved.

  • Characterization:

    • Visual Inspection: The final formulation should be a clear, yellowish, oily liquid.

    • Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water (or simulated gastric fluid) with gentle agitation. It should rapidly form a fine, clear-to-bluish-white emulsion.

Protocol 3: Bioanalytical Method Validation via LC-MS/MS

This protocol outlines the key parameters for validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in plasma, following regulatory guidelines.[14][15]

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the detection of this compound or its internal standard (IS).[16]

  • Calibration Curve and Linearity: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards. The curve should cover the expected concentration range.

  • Accuracy and Precision: Determine intra-day and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), low, mid, and high.[17] The accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the effect of the biological matrix on analyte ionization. This is done by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in a neat solution.[16]

  • Stability: Assess the stability of this compound in plasma under various conditions:

    • Freeze-Thaw Stability: After several freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample processing time.

    • Long-Term Stability: Under frozen storage conditions.

    • Post-Preparative Stability: In the autosampler.

References

How to prevent degradation of Spermatinamine during storage?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spermatinamine

Disclaimer: this compound is a hypothetical novel polyamine analog used here for illustrative purposes to demonstrate a comprehensive technical support guide. The data, protocols, and pathways are based on established principles for handling sensitive research compounds.

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A: For long-term storage (> 1 month), this compound powder should be stored at -20°C or below, desiccated, and protected from light. For short-term storage (≤ 1 month), 2-8°C is acceptable. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q2: How sensitive is this compound to light?

A: this compound is moderately photosensitive. Prolonged exposure to ambient or UV light can lead to oxidative degradation and a loss of biological activity. Always store this compound powder and solutions in amber vials or light-blocking containers.

Q3: What is the recommended solvent for reconstituting this compound?

A: this compound is freely soluble in sterile, nuclease-free water and PBS (pH 7.2-7.4). For cell culture experiments, reconstituting in a buffered solution is recommended to maintain pH stability. Avoid acidic or basic solutions, as they can accelerate hydrolysis.

Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?

A: It is strongly recommended to avoid more than 2-3 freeze-thaw cycles. Each cycle increases the risk of degradation and precipitation. We advise preparing single-use aliquots from the initial stock solution and storing them at -80°C.

Q5: My this compound solution has turned slightly yellow. Is it still usable?

A: A yellow discoloration is a common indicator of oxidation, which can compromise the compound's activity. It is recommended to discard the discolored solution and prepare a fresh stock from powder. To prevent this, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and storing.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Biological Activity 1. Degradation: Compound has degraded due to improper storage (temperature, light, pH). 2. Freeze-Thaw Cycles: Multiple freeze-thaw cycles have damaged the molecule.1. Confirm storage conditions. Run a stability check using the Forced Degradation Protocol. 2. Discard the solution. Prepare fresh, single-use aliquots from the powder.
Precipitate in Solution 1. Low Temperature: Compound is precipitating out of solution upon thawing. 2. pH Shift: The pH of the solution has shifted, reducing solubility. 3. Concentration: The solution is supersaturated.1. Gently warm the solution to 37°C and vortex to redissolve. 2. Check the pH of your solvent/buffer. 3. Prepare a more dilute stock solution.
Discoloration (Yellowing) Oxidation: The amine groups are susceptible to oxidation from dissolved oxygen or light exposure.1. Discard the solution. 2. When preparing new solutions, use de-gassed buffers. 3. Purge the vial headspace with nitrogen or argon before storage.
Inconsistent Results 1. Inaccurate Pipetting: Inconsistent concentration in assays. 2. Partial Degradation: Stock solution is partially degraded, leading to variable activity.1. Calibrate pipettes. Ensure complete dissolution of the powder before aliquoting. 2. Perform a quality control check (e.g., HPLC) on the stock solution. Prepare fresh stock if purity is below 95%.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound powder
  • Solvents: 10 mM HCl (Acid), 10 mM NaOH (Base), 3% H₂O₂ (Oxidation), Nuclease-free water (Control)
  • UV light source (365 nm)
  • Incubators/water baths set to 4°C, 25°C, and 50°C
  • HPLC system with a C18 column

2. Procedure:

  • Prepare Stock: Prepare a 10 mM stock solution of this compound in nuclease-free water.
  • Aliquot for Stress: Create five sets of aliquots from the stock solution.
  • Apply Stress Conditions:
  • Acid Hydrolysis: Add an equal volume of 10 mM HCl. Incubate at 50°C for 24 hours.
  • Base Hydrolysis: Add an equal volume of 10 mM NaOH. Incubate at 50°C for 24 hours.
  • Oxidation: Add an equal volume of 3% H₂O₂. Store at 25°C, protected from light, for 24 hours.
  • Photolytic Stress: Expose one set of aliquots (in a quartz vial) to UV light at 25°C for 24 hours.
  • Thermal Stress: Incubate aliquots at 50°C, protected from light, for 7 days.
  • Control: Store one set of aliquots at -80°C.
  • Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base/acid, respectively.
  • Analysis: Analyze all samples, including the control, by HPLC to determine the percentage of remaining this compound and the formation of degradation products.

Visual Guides and Pathways

Troubleshooting_Flowchart cluster_yes cluster_no start Start: Experiment Yields Unexpected Results q1 Is there a visible issue with the This compound solution (color, precipitate)? start->q1 q2_color Is the solution discolored (yellow)? q1->q2_color Yes q3_activity Is there a significant loss of biological activity? q1->q3_activity No a_ox Likely Oxidation. Discard solution. Use de-gassed buffers and inert gas overlay for new stock. q2_color->a_ox Yes q2_precip Is there a precipitate? q2_color->q2_precip No a_precip Solubility issue. Gently warm to 37°C. Check buffer pH. Consider lower concentration. q2_precip->a_precip Yes a_degradation Suspect chemical degradation. Review storage temperature and freeze-thaw history. Prepare fresh aliquots. q3_activity->a_degradation Yes a_inconsistent Results are inconsistent but activity is present. Verify pipetting, dilutions, and instrument calibration. q3_activity->a_inconsistent No

Caption: Troubleshooting flowchart for this compound-related issues.

Stability_Testing_Workflow prep 1. Prepare 10 mM This compound Stock Solution aliquot 2. Create Aliquots for Each Stress Condition prep->aliquot acid Acid (HCl, 50°C) base Base (NaOH, 50°C) ox Oxidation (H₂O₂, 25°C) uv Photolytic (UV, 25°C) therm Thermal (50°C) analyze 4. Neutralize & Analyze Samples via HPLC acid->analyze base->analyze ox->analyze uv->analyze therm->analyze report 5. Quantify Degradation & Identify Degradants analyze->report

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway This compound This compound (Active Compound) imine Imine Intermediate This compound->imine O₂, light hydrolyzed Hydrolyzed Fragments This compound->hydrolyzed Acid/Base (H⁺/OH⁻) aldehyde Aldehyde Metabolite imine->aldehyde Hydrolysis inactive Inactive Products aldehyde->inactive hydrolyzed->inactive

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Spermatinamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spermatinamine purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for purified this compound?

For short-term storage (up to 1 week), purified this compound should be kept at 4°C in a buffer containing a reducing agent (e.g., 1 mM DTT) and a protease inhibitor cocktail. For long-term storage, we recommend flash-freezing aliquots in liquid nitrogen and storing them at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q2: Which type of affinity chromatography resin is most suitable for this compound purification?

The choice of affinity resin depends on the fusion tag used with your recombinant this compound. Our data suggests that both His-tags and GST-tags provide high purity and yield. Below is a comparison of typical results:

Affinity Tag Resin Type Binding Buffer (pH) Elution Condition Purity (%) Yield (mg/L)
6x-HisNi-NTA Agarose7.4250 mM Imidazole (B134444)9215
GSTGlutathione Agarose7.310 mM Reduced Glutathione9512

Q3: How can I remove the affinity tag after purification?

If your construct includes a protease cleavage site (e.g., TEV, PreScission), the affinity tag can be removed by enzymatic digestion. Following digestion, the cleaved tag and the protease (which is often also tagged) can be removed by a second round of affinity chromatography.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound

Low yield is a common issue that can arise from several factors during the purification workflow.

Troubleshooting Workflow for Low Yield

Low_Yield_Workflow Start Low this compound Yield Check_Expression Verify Expression Levels (SDS-PAGE / Western Blot) Start->Check_Expression Start Here Optimize_Lysis Optimize Lysis Protocol (Sonication / Lysis Buffer) Check_Expression->Optimize_Lysis Expression Confirmed Check_Binding Assess Column Binding Efficiency Optimize_Lysis->Check_Binding Lysis Optimized Optimize_Elution Optimize Elution Conditions Check_Binding->Optimize_Elution Binding is Efficient Result Improved Yield Optimize_Elution->Result

Caption: A logical workflow for troubleshooting low this compound yield.

Possible Cause & Solution:

  • Inefficient Cell Lysis: this compound may not be efficiently released from the host cells.

    • Recommendation: Compare different lysis methods (e.g., sonication vs. chemical lysis). Ensure your lysis buffer is at the optimal pH and contains necessary additives like lysozyme (B549824) (for E. coli).

  • Poor Binding to Affinity Resin: The affinity tag may be inaccessible, or the binding conditions may be suboptimal.

    • Recommendation: Ensure the binding buffer pH is appropriate for your tag (e.g., pH 7.4-8.0 for His-tags). Consider adding a mild denaturant (e.g., 1-2 M urea) to the lysis buffer to improve tag exposure.

  • Premature Elution: this compound may be eluting with the wash buffer.

    • Recommendation: Analyze the flow-through and wash fractions by SDS-PAGE. If this compound is present, increase the stringency of the wash buffer (e.g., by adding a low concentration of imidazole for His-tagged proteins).

Issue 2: Presence of Contaminants in the Final Eluate

High levels of contaminating proteins can interfere with downstream applications.

Troubleshooting Steps for Contaminants:

  • Optimize Wash Steps: Increase the number of column washes or the stringency of the wash buffer. The table below shows the effect of an additional wash step on final purity.

Wash Protocol Number of Column Volumes (CV) Final Purity (%) Key Contaminant Band (kDa)
Standard5 CV85~50 kDa
Optimized10 CV92Faint ~50 kDa
  • Incorporate an Additional Purification Step: No single chromatography method typically results in 100% purity. Consider adding a secondary purification step, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), after the initial affinity step.

Experimental Protocol: Size-Exclusion Chromatography (SEC) for Polishing

This protocol assumes this compound has been eluted from an affinity column and the buffer has been exchanged.

  • Equilibrate the SEC Column: Equilibrate a Superdex 75 or similar SEC column with at least 2 column volumes of the final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Concentrate the Sample: Concentrate the eluate from the affinity purification step to a volume that is 0.5-2% of the SEC column's total volume.

  • Load the Sample: Load the concentrated sample onto the equilibrated SEC column.

  • Isocratic Elution: Elute the protein with the storage buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound.

Signaling Pathway Implication of Pure this compound

The purity of this compound is critical for its use in studying downstream signaling events. Contaminants can lead to false-positive or false-negative results.

Signaling_Pathway This compound Pure this compound Receptor Receptor X This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor Y KinaseB->TF Activates Gene_Expression Target Gene Expression TF->Gene_Expression Induces

Caption: Proposed signaling cascade initiated by pure this compound.

Issue 3: this compound Precipitation After Elution

Precipitation of the purified protein is often due to suboptimal buffer conditions or high protein concentration.

Troubleshooting Steps for Protein Precipitation:

  • Optimize Buffer Composition:

    • pH: Ensure the buffer pH is at least 1 unit away from this compound's isoelectric point (pI).

    • Salt Concentration: High salt concentrations (e.g., >500 mM NaCl) can sometimes cause "salting out." Conversely, some proteins require a minimum salt concentration (e.g., 150 mM NaCl) to maintain solubility.

    • Additives: Consider adding stabilizing agents to the elution and storage buffers.

Additive Typical Concentration Mechanism of Action
Glycerol5-20% (v/v)Stabilizes protein hydration shell
L-Arginine50-100 mMSuppresses aggregation
Non-ionic Detergents0.01-0.1% (v/v)Prevents hydrophobic interactions
  • Reduce Protein Concentration: Elute the protein in a larger volume or dilute the sample immediately after elution. It is often easier to concentrate a stable, dilute protein solution than to resolubilize a precipitate.

Validation & Comparative

Validating the Inhibitory Effect of Spermatinamine on Icmt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Spermatinamine, a natural product inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), with other known synthetic inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows to offer an objective assessment of this compound's potential as a therapeutic agent.

Introduction to Icmt and its Inhibition

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of many proteins containing a C-terminal CaaX motif, including the Ras superfamily of small GTPases.[1] This methylation step, which neutralizes the negative charge on the terminal cysteine residue and increases hydrophobicity, is essential for the proper subcellular localization and function of these proteins.[2] Given the central role of proteins like Ras in oncogenic signaling, Icmt has emerged as a promising target for anticancer drug development.[3][4] Inhibition of Icmt can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2]

This compound, a novel alkaloid isolated from the Australian marine sponge Pseudoceratina sp., has been identified as the first natural product inhibitor of Icmt. Its unique structure, featuring a bromotyrosyl-spermine-bromotyrosyl sequence, distinguishes it from the largely indole-based synthetic inhibitors that have been developed. This guide will compare the inhibitory profile of this compound with well-characterized synthetic inhibitors like cysmethynil (B1669675).

Comparative Analysis of Icmt Inhibitors

The efficacy of Icmt inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce Icmt activity by 50%. The following table summarizes the available data for this compound and other notable Icmt inhibitors.

InhibitorTypeIC50 (µM)Assay ConditionsReference
This compound Natural Product1.9in vitro Icmt inhibition assay
Cysmethynil Synthetic2.4in vitro Icmt inhibition assay (without pre-incubation)
Cysmethynil Synthetic< 0.2in vitro Icmt inhibition assay (with 15 min pre-incubation)
Compound 8.12 Synthetic (Cysmethynil analog)Not specified, but noted as having "marked improvement in efficacy" over cysmethynilNot specified
C75 SyntheticNot specified, but described as a "potent ICMT inhibitor"Not specified

Note: The potency of cysmethynil appears to be time-dependent, suggesting a different mechanism of interaction with the enzyme compared to what might be observed with other inhibitors.

Experimental Protocols

Validating the inhibitory effect of a compound on Icmt involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Icmt Inhibition Assay (Vapor Diffusion Assay)

This assay directly measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group to a substrate.

Principle: The transfer of a [¹⁴C]-labeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) to an isoprenoid substrate like N-acetyl-S-farnesyl-L-cysteine (AFC) is catalyzed by Icmt. The resulting methylated AFC is volatile and can be captured and quantified.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a membrane fraction expressing Icmt, the isoprenoid substrate (e.g., AFC), and the test inhibitor (e.g., this compound) at various concentrations.

  • Initiation: Start the reaction by adding the methyl donor, [¹⁴C]SAM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Volatilization: Stop the reaction by adding a basic solution. This also facilitates the release of the volatile methylated product.

  • Capture: A filter paper soaked in a scintillation cocktail is placed in the cap of the reaction tube to capture the volatile product.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification prep_mix Prepare Reaction Mix (Icmt, Substrate, Inhibitor) initiate Initiate Reaction (Add [¹⁴C]SAM) prep_mix->initiate prep_sam Prepare [¹⁴C]SAM prep_sam->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction (Add Base) incubate->terminate capture Capture Volatile Product terminate->capture count Scintillation Counting capture->count analyze Calculate % Inhibition & IC50 count->analyze

Caption: Workflow for the in vitro Icmt inhibition vapor diffusion assay.

Ras Subcellular Localization Assay

This cell-based assay visualizes the functional consequence of Icmt inhibition.

Principle: Proper carboxymethylation by Icmt is crucial for the plasma membrane localization of Ras proteins. Icmt inhibition leads to the mislocalization of Ras to other cellular compartments like the cytoplasm and Golgi apparatus.

Protocol:

  • Cell Culture and Transfection: Seed a suitable cell line (e.g., PC3) in chamber slides. Transfect the cells with a plasmid expressing a fluorescently tagged Ras protein (e.g., CFP-H-Ras).

  • Inhibitor Treatment: Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells using standard immunofluorescence protocols.

  • Imaging: Visualize the subcellular localization of the fluorescently tagged Ras protein using a confocal microscope.

  • Analysis: Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to the control cells.

Signaling Pathway Context

Icmt inhibition primarily impacts the Ras signaling pathway, which is a cornerstone of cell proliferation and survival. The diagram below illustrates the role of Icmt in this pathway and the effect of its inhibition.

G cluster_pathway Ras Post-Translational Modification cluster_downstream Downstream Signaling ProRas Pro-Ras FarnesylatedRas Farnesylated Ras ProRas->FarnesylatedRas Farnesyl-transferase CleavedRas Cleaved Ras FarnesylatedRas->CleavedRas Rce1 MethylatedRas Mature Methylated Ras (Active) CleavedRas->MethylatedRas Icmt PlasmaMembrane Plasma Membrane Localization MethylatedRas->PlasmaMembrane Signaling Proliferation & Survival Signaling PlasmaMembrane->Signaling Inhibitor This compound (or other inhibitor) Inhibitor->CleavedRas Inhibits Icmt

Caption: The role of Icmt in the Ras signaling pathway and the point of inhibition.

Conclusion

This compound presents a promising, naturally derived scaffold for the development of Icmt inhibitors. Its reported IC50 of 1.9 µM positions it as a potent inhibitor, comparable to the well-studied synthetic inhibitor cysmethynil. The detailed experimental protocols provided in this guide offer a robust framework for the validation and comparative analysis of this compound and other novel Icmt inhibitors. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential in the context of cancers driven by aberrant Ras signaling. The consistent outcomes of both pharmacological inhibition and genetic knockdown of Icmt underscore the enzyme's validity as a therapeutic target.

References

A Comparative Analysis of Spermatinamine and Synthetic Icmt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the natural product Spermatinamine (B12380403) with several synthetic inhibitors of Isoprenylcysteine carboxyl methyltransferase (Icmt). The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.

Introduction to Icmt Inhibition

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases.[1] These proteins are central to signaling pathways that regulate cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are contingent on a series of modifications, with the final step being methylation by Icmt. By inhibiting Icmt, the correct membrane association of Ras is disrupted, leading to the attenuation of its downstream signaling and subsequent anti-cancer effects. This has established Icmt as a compelling target for the development of novel cancer therapeutics.[1]

Comparative Analysis of Inhibitor Potency

The potency of this compound, a natural product isolated from the Australian marine sponge Pseudoceratina sp., is compared with that of several synthetic Icmt inhibitors.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. It indicates the concentration of an inhibitor required to reduce the activity of a biological process by half.

It is important to note that the following IC50 values have been collated from different studies and, therefore, were determined under varying experimental conditions. This may influence the apparent potency of each compound.

InhibitorTypeIC50 (µM)Assay/Cell LineReference
This compound Natural Product1.9In vitro Icmt inhibition assay[2]
Cysmethynil Synthetic2.4In vitro Icmt inhibition assay[3][4][5]
<0.2In vitro Icmt inhibition assay (with preincubation)[5]
16.8-23.3Various cell lines (cell viability)[4]
Compound 8.12 Synthetic~2.0 - 2.5HepG2 and PC-3 cell lines
UCM-13207 Synthetic1.4In vitro Icmt inhibition assay[6]
C75 Synthetic0.5In vitro Icmt inhibition assay[7][8][9]
Icmt-IN-44 Synthetic0.167Not specified[10]
Sulfonamide-modified farnesyl cysteine (SMFC) analog 6ag Synthetic8.8In vitro Icmt inhibition assay[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of Icmt inhibition and the process for evaluating these inhibitors, the following diagrams are provided.

Icmt_Signaling_Pathway cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane Ras_precursor Ras Precursor (CAAX motif) Farnesyl_transferase Farnesyl Transferase (FTase) Farnesylated_Ras Farnesylated Ras Farnesyl_transferase->Farnesylated_Ras Farnesylation Rce1 Rce1 Protease Farnesylated_Ras->Rce1 Translocation to ER Cleaved_Ras Cleaved Ras Rce1->Cleaved_Ras Proteolysis of AAX Icmt Icmt Cleaved_Ras->Icmt Methylated_Ras Mature Methylated Ras Icmt->Methylated_Ras Carboxyl Methylation Active_Ras Active Ras-GTP (Signaling) Methylated_Ras->Active_Ras Translocation to Plasma Membrane Inhibitors This compound & Synthetic Inhibitors Inhibitors->Icmt Inhibition

ICMT-Ras Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Identify/Synthesize Icmt Inhibitor In_Vitro_Assay In Vitro Icmt Inhibition Assay (e.g., Vapor Diffusion Assay) Start->In_Vitro_Assay Determine_IC50 Determine Enzymatic IC50 In_Vitro_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Cell_Viability Cell Viability/Proliferation (e.g., MTT Assay) Cell_Based_Assays->Cell_Viability Ras_Localization Ras Subcellular Localization (e.g., Confocal Microscopy) Cell_Based_Assays->Ras_Localization In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Viability->In_Vivo_Studies Ras_Localization->In_Vivo_Studies Evaluate_Efficacy Evaluate Anti-Tumor Efficacy and Toxicity In_Vivo_Studies->Evaluate_Efficacy

A typical workflow for the evaluation of Icmt inhibitors.

Experimental Protocols

In Vitro Icmt Inhibition Assay (Vapor Diffusion Assay)

This assay directly measures the enzymatic activity of Icmt and the inhibitory potential of test compounds.

Principle: This method quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-14C]methionine ([14C]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting methylated product is volatile and can be captured and quantified.[12]

Protocol:

  • Prepare a reaction mixture containing a membrane fraction expressing Icmt (e.g., from yeast or mammalian cells), the isoprenoid substrate (e.g., AFC), and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the radiolabeled S-adenosyl-L-[methyl-14C]methionine ([14C]SAM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • The volatile methylated product is captured on a filter paper soaked in a scintillation cocktail placed in the cap of the reaction tube.

  • Quantify the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation Assays (MTT Assay)

These assays are used to assess the effect of Icmt inhibitors on the growth and survival of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[12]

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231, PC3) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Icmt inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle-treated control cells.

Ras Subcellular Localization Assay

This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.

Principle: Proper carboxymethylation by Icmt is essential for the localization of Ras proteins to the plasma membrane. Inhibition of Icmt leads to the mislocalization of Ras to other cellular compartments, such as the cytoplasm and Golgi apparatus.[12]

Protocol:

  • Transfect cells (e.g., PC3) with a plasmid expressing a fluorescently tagged Ras protein (e.g., CFP-tagged H-Ras).

  • Treat the transfected cells with the Icmt inhibitor or a vehicle control for a defined period.

  • Fix and permeabilize the cells.

  • Visualize the subcellular localization of the fluorescently tagged Ras protein using a confocal microscope.

  • Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated control cells.

Conclusion

This compound, as the first identified natural product inhibitor of Icmt, demonstrates significant potential.[1] The comparative data, while not from head-to-head studies, suggests that some synthetic inhibitors, such as C75 and Icmt-IN-44, may exhibit greater potency in in vitro enzymatic assays. However, the overall therapeutic potential of any inhibitor depends on a multitude of factors including specificity, cell permeability, pharmacokinetic properties, and in vivo efficacy. The development of novel analogs of both this compound and synthetic scaffolds continues to be a promising avenue for the discovery of potent and selective anti-cancer agents targeting the Icmt-Ras signaling axis.[13]

References

Comparative Efficacy of Marine Alkaloid Ageliferin and Other Natural Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Spermatinamine": The term "this compound" does not correspond to a recognized compound in the scientific literature. Therefore, this guide uses Ageliferin, a structurally relevant marine-derived nitrogenous alkaloid with documented anti-cancer-related activity, as a representative compound for the purpose of this comparative analysis.

This guide provides a comparative overview of the pre-clinical efficacy of the marine sponge alkaloid, Ageliferin, against three established natural product anti-cancer agents: Paclitaxel (B517696), Vincristine, and Doxorubicin (B1662922). The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action Overview

The selected anti-cancer agents exhibit distinct mechanisms of action, targeting different cellular processes to inhibit cancer cell proliferation and induce cell death.

  • Ageliferin , and its related compounds, have been identified as inhibitors of the E3 ubiquitin ligase Cbl-b. Cbl-b is a negative regulator of T-cell activation, and its inhibition can enhance the immune response against cancer cells. This positions Ageliferin as a potential immunotherapeutic agent.

  • Paclitaxel is a microtubule stabilizer. It binds to the β-tubulin subunit of microtubules, preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3][4]

  • Vincristine is a microtubule destabilizer. It binds to tubulin and inhibits the polymerization of microtubules, which is essential for the formation of the mitotic spindle. This also results in mitotic arrest and induction of apoptosis.[5][6][7][8][9]

  • Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, interfering with DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks. Additionally, doxorubicin generates reactive oxygen species, causing oxidative damage to cellular components.[10][11][12][13][14]

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Agelastatin A (a closely related Agelas alkaloid), Paclitaxel, Vincristine, and Doxorubicin against various human cancer cell lines. All data is for a 48-hour drug exposure unless otherwise noted, to provide a basis for comparison. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.

CompoundU-937 (Histiocytic Lymphoma)HeLa (Cervical Cancer)A549 (Lung Carcinoma)BT-549 (Breast Carcinoma)
Agelastatin A 0.067 µM[5]0.708 µM[5]1.05 µM[5]0.278 µM[5]
Paclitaxel 99.5 ng/mL (~0.117 µM) (MEL cell line)[15]~5-10 nM (~0.005-0.01 µM) (24h exposure)[14]1.645 µg/mL (~1.93 µM)[6]Data not readily available for 48h
Vincristine Data not readily available for 48h~10-100 nM (~0.01-0.1 µM)[9]0.56 µM[10]54.72 nM (0.055 µM)[1]
Doxorubicin Data not readily available for 48h1.0 µM[16]0.6 µM[5]12.9 nM (0.013 µM) (24h exposure)[17]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by each agent and a general workflow for in vitro anti-cancer drug screening.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Cancer Cell Line Selection culture Cell Culture & Expansion start->culture seed Seed Cells into 96-well Plates culture->seed prepare_drug Prepare Drug Serial Dilutions treat Treat Cells with Drug Concentrations prepare_drug->treat incubate Incubate for Specific Duration (e.g., 48h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate to Allow Color Development add_reagent->incubate_reagent read_plate Measure Absorbance (Plate Reader) incubate_reagent->read_plate calc_viability Calculate % Cell Viability vs. Control read_plate->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50

Caption: General experimental workflow for in vitro anti-cancer drug cytotoxicity screening.

signaling_pathways cluster_paclitaxel Paclitaxel cluster_vincristine Vincristine cluster_doxorubicin Doxorubicin cluster_ageliferin Ageliferin p1 Paclitaxel p2 Binds to β-tubulin p1->p2 p3 Microtubule Stabilization (Inhibits Depolymerization) p2->p3 p4 Defective Mitotic Spindle p3->p4 p5 Mitotic Arrest (G2/M) p4->p5 p6 Apoptosis p5->p6 v1 Vincristine v2 Binds to Tubulin v1->v2 v3 Microtubule Destabilization (Inhibits Polymerization) v2->v3 v4 No Mitotic Spindle Formation v3->v4 v5 Mitotic Arrest (M-phase) v4->v5 v6 Apoptosis v5->v6 d1 Doxorubicin d2 DNA Intercalation d1->d2 d3 Inhibition of Topoisomerase II d1->d3 d5 Generation of ROS d1->d5 d4 DNA Double-Strand Breaks d2->d4 d3->d4 d6 Apoptosis d4->d6 d5->d6 a1 Ageliferin a2 Inhibits Cbl-b (E3 Ubiquitin Ligase) a1->a2 a3 Reduced Ubiquitination of Downstream Targets a2->a3 a4 Enhanced T-Cell Receptor Signaling a3->a4 a5 Increased T-Cell Activation & Proliferation a4->a5 a6 Enhanced Anti-Tumor Immune Response a5->a6

Caption: Simplified signaling pathways for the compared anti-cancer agents.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Drug Treatment: Prepare serial dilutions of the test compounds (Ageliferin, Paclitaxel, Vincristine, Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.[11]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Immunofluorescence Staining of Microtubules

This protocol is used to visualize the effects of microtubule-targeting agents like Paclitaxel and Vincristine on the cellular microtubule network.

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • PBS

  • Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentrations of Paclitaxel or Vincristine for the specified time. Include appropriate controls.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells, for example, with ice-cold methanol for 5-10 minutes at -20°C.[9]

  • Permeabilization and Blocking: Wash the coverslips three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes, then block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.[2]

  • Primary Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the coverslips three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Perform a final wash with PBS, then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Paclitaxel-treated cells are expected to show dense, bundled microtubules, while Vincristine-treated cells will show a diffuse tubulin signal due to microtubule depolymerization.

Topoisomerase II Decatenation Assay

This in vitro assay measures the ability of a compound like Doxorubicin to inhibit the decatenating activity of Topoisomerase II.

Materials:

  • Purified human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

  • Assay buffer (containing ATP)

  • Doxorubicin and control compounds

  • Stop buffer/gel loading dye (containing SDS and a tracking dye)

  • Agarose (B213101) gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microfuge tubes. Each reaction should contain assay buffer, ATP, and kDNA substrate.

  • Inhibitor Addition: Add varying concentrations of Doxorubicin or a vehicle control to the reaction tubes.

  • Enzyme Addition: Add a pre-determined amount of Topoisomerase II enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 15-30 minutes. In the absence of an inhibitor, the enzyme will decatenate the kDNA into individual minicircles.

  • Reaction Termination: Stop the reaction by adding the stop buffer containing SDS.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The interlocked kDNA network (catenated) cannot enter the gel, while the decatenated minicircles can.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of Topoisomerase II activity by Doxorubicin will be indicated by the retention of kDNA in the loading well, as it remains in its catenated form.

Cbl-b Ubiquitination Assay (TR-FRET)

This assay is designed to screen for inhibitors of Cbl-b E3 ligase activity, relevant for compounds like Ageliferin, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Materials:

  • Recombinant GST-tagged Cbl-b

  • Ubiquitin-activating enzyme (E1)

  • Ubiquitin-conjugating enzyme (E2, e.g., UbcH5b)

  • Biotin-labeled Ubiquitin

  • ATP

  • Terbium-labeled anti-GST antibody (donor)

  • Streptavidin-conjugated fluorophore (acceptor)

  • Assay buffer

  • 384-well microplate

  • TR-FRET-capable plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay components: E1, E2, biotin-ubiquitin, ATP, and GST-Cbl-b.

  • Inhibitor Addition: Add serial dilutions of the test compound (Ageliferin) or a vehicle control to the wells.

  • Ubiquitination Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the auto-ubiquitination of Cbl-b to occur.

  • Detection: Stop the reaction and add the detection reagents: Terbium-labeled anti-GST antibody and Streptavidin-conjugated acceptor. The anti-GST antibody binds to the GST-tagged Cbl-b, and the streptavidin binds to the biotinylated ubiquitin molecules that have been attached to Cbl-b.

  • TR-FRET Measurement: Incubate for a short period to allow for antibody/streptavidin binding. Read the plate on a TR-FRET reader. If Cbl-b is ubiquitinated, the donor and acceptor molecules are brought into close proximity, resulting in a FRET signal.

  • Data Analysis: Inhibition of Cbl-b by Ageliferin will result in a decrease in the TR-FRET signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[10]

References

A Comparative Analysis of the Anti-proliferative Effects of Spermatinamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-proliferative effects of Spermatinamine (B12380403) and its analogs, alongside other polyamine analogs such as those of spermidine (B129725) and spermine (B22157). This document summarizes key quantitative data, outlines experimental protocols for assessing anti-proliferative activity, and visualizes the underlying signaling pathways to support further research and development in cancer therapeutics.

Data Presentation: Comparative Anti-proliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound analogs, as well as various spermidine and spermine analogs, against several human cancer cell lines. This data provides a quantitative comparison of their anti-proliferative potency.

Table 1: Anti-proliferative Activity of this compound Analogs

AnalogCell LineIC50 (µM)Key Structural Features
Analog 12HeLa (Cervical Adenocarcinoma)5-10[1]Longer polyamine linker, Aromatic oxime substitution[1]
MCF-7 (Breast Adenocarcinoma)5-10[1]
DU145 (Prostate Carcinoma)5-10[1]
Analog 14HeLa (Cervical Adenocarcinoma)5-10[1]Longer polyamine linker, Aromatic oxime substitution[1]
MCF-7 (Breast Adenocarcinoma)5-10[1]
DU145 (Prostate Carcinoma)5-10[1]
Analog 15HeLa (Cervical Adenocarcinoma)5-10[1]Longer polyamine linker, Aromatic oxime substitution[1]
MCF-7 (Breast Adenocarcinoma)5-10[1]
DU145 (Prostate Carcinoma)5-10[1]

Table 2: Anti-proliferative Activity of Selected Spermidine and Spermine Analogs

AnalogCell LineIC50 (µM)
Spermidine Analogs
Agel 416 analog with spermidine chainMCF-7 (Breast Adenocarcinoma)3.15[2]
MDA-MB-231 (Breast Adenocarcinoma)12.6[2]
Spermine Analogs
N1,N11-diethylnorspermine (DENSPM)Various (excluding HT29)0.1 - 1[3]
Human Melanoma Cell Lines2 - 180[4]
HT29 (Colon Carcinoma)>100[3]
N1,N12-bis(ethyl)spermine (BESPM)Human Melanoma Cell LinesVaries with SSAT activity[5]
JSTX-3 Analog 9MCF-7 (Breast Adenocarcinoma)2.63[2]
JSTX-3 Analog 10MCF-7 (Breast Adenocarcinoma)2.81[2]

Experimental Protocols: Assessing Anti-proliferative Effects

A standard and widely used method to determine the anti-proliferative effects of chemical compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

MTT Assay Protocol

1. Cell Seeding:

  • Culture cancer cells to ~80% confluency in appropriate growth medium.
  • Trypsinize and resuspend the cells in fresh medium.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (this compound, its analogs, or other polyamine analogs) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
  • Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals, resulting in a purple color.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Below is a graphical representation of the general workflow for this experimental protocol.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound/Analogs B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability H->I J Determine IC50 I->J

Experimental workflow for assessing anti-proliferative effects.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of this compound, spermidine, and spermine analogs are mediated through distinct signaling pathways, ultimately leading to cell cycle arrest, autophagy, or apoptosis.

This compound and Icmt Inhibition

This compound is a known inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). The inhibition of Icmt disrupts the post-translational modification of several key proteins, including Ras and Rho small GTPases. This disruption can lead to the suppression of downstream signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and survival. The inhibition of this pathway can ultimately trigger apoptosis.

G This compound This compound Icmt Icmt This compound->Icmt inhibits Ras_Rho Ras/Rho GTPases Icmt->Ras_Rho activates MAPK_pathway MAPK Pathway (Raf, MEK, ERK) Ras_Rho->MAPK_pathway activates Proliferation Cell Proliferation MAPK_pathway->Proliferation promotes Apoptosis Apoptosis MAPK_pathway->Apoptosis inhibits

This compound-induced apoptosis via Icmt inhibition.

Spermidine Analogs and Autophagy Induction

Certain spermidine analogs exert their anti-proliferative effects by inducing autophagy, a cellular process of self-digestion of damaged organelles and proteins. One of the key mechanisms is the inhibition of the acetyltransferase EP300. By inhibiting EP300, spermidine analogs lead to the deacetylation of several autophagy-related proteins (ATGs), which in turn initiates the formation of autophagosomes and promotes autophagic flux.

G Spermidine_Analog Spermidine Analog EP300 EP300 Acetyltransferase Spermidine_Analog->EP300 inhibits ATGs Autophagy Proteins (ATGs) EP300->ATGs acetylates (inhibits) Autophagosome Autophagosome Formation ATGs->Autophagosome promotes Autophagy Autophagy Autophagosome->Autophagy

Spermidine analog-induced autophagy via EP300 inhibition.

Spermine Analogs and Apoptosis Induction

The anti-proliferative activity of many spermine analogs is linked to the induction of apoptosis. This process is often initiated by the action of spermine oxidase (SMO), an enzyme that catabolizes spermine. The enzymatic reaction produces reactive oxygen species (ROS), which can cause oxidative stress and damage to mitochondria. This mitochondrial damage leads to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and ultimately resulting in programmed cell death.

G Spermine_Analog Spermine Analog SMO Spermine Oxidase (SMO) Spermine_Analog->SMO acts as substrate/inducer ROS Reactive Oxygen Species (ROS) SMO->ROS produces Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Spermine analog-induced apoptosis via ROS production.

References

In Vivo Therapeutic Potential of Spermine and Spermidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The polyamines spermine (B22157) and spermidine (B129725) have garnered significant interest for their therapeutic potential in a range of age-related and metabolic diseases. This guide provides an objective comparison of the in vivo performance of these compounds, with a focus on diabetic cardiomyopathy (DCM), a condition where they have been most extensively studied. While direct head-to-head trials with current standards of care are limited, this document summarizes key preclinical data for spermine and spermidine and contextualizes their therapeutic promise against established treatment modalities. The information presented herein is intended for researchers, scientists, and drug development professionals.

It is important to note that "Spermatinamine" is not a recognized compound in the scientific literature; the data presented here pertains to the closely related and well-researched polyamines, spermine and spermidine.

Comparative Data Presentation

The therapeutic efficacy of spermine and spermidine has been demonstrated in multiple preclinical models of diabetic cardiomyopathy. The following tables summarize the quantitative outcomes from these in vivo studies.

Table 1: In Vivo Efficacy of Spermine in Mouse Models of Diabetic Cardiomyopathy

ParameterModelSpermine EffectQuantitative ChangeReference
Cardiac Function
Ejection Fraction (EF)db/db miceIncreased↑ (Specific % not stated)[1]
Fractional Shortening (FS)db/db miceIncreased↑ (Specific % not stated)[1]
LVIDs / LVIDddb/db miceDecreased↓ (Specific values not stated)[1]
Myocardial Injury Markers
CK-MBdb/db miceDecreased↓ (P<0.05)[2][3]
cTnIdb/db miceDecreased↓ (P<0.05)
LDHdb/db miceDecreased↓ (P<0.05)
Myocardial Fibrosis
Collagen Depositiondb/db miceDecreased↓ (Qualitatively observed)
TGF-β1/Smads Pathwaydb/db miceInhibited↓ Protein expression
Systemic Parameters
Blood Glucosedb/db miceNo significant change-
Triglycerides (TG)db/db miceNo significant change-
Total Cholesterol (TC)db/db miceNo significant change-

LVIDs: Left Ventricular Internal Dimension in systole; LVIDd: Left Ventricular Internal Dimension in diastole; CK-MB: Creatine Kinase-MB; cTnI: Cardiac Troponin I; LDH: Lactate Dehydrogenase; TGF-β1: Transforming Growth Factor-beta 1.

Table 2: In Vivo Efficacy of Spermidine in Mouse Models of Diabetic Cardiomyopathy

ParameterModelSpermidine EffectQuantitative ChangeReference
Cardiac Function
Ejection Fraction (EF)db/db miceImproved↑ (Specific % not stated)
Fractional Shortening (FS)db/db miceImproved↑ (Specific % not stated)
Myocardial Fibrosis
Collagen Depositiondb/db miceDecreased↓ (Qualitatively observed)
TGF-β1/Smad Pathwaydb/db miceInhibited↓ Protein expression
Inflammation/Pyroptosis
NLRP3db/db miceDecreased↓ mRNA expression
Caspase-1db/db miceDecreased↓ mRNA expression
IL-1β, IL-18db/db miceDecreased↓ mRNA expression
Systemic Parameters
Blood Glucosedb/db miceNo significant change-
Insulin, TG, TCdb/db miceNo significant change-

NLRP3: NOD-like receptor protein 3; IL-1β: Interleukin-1 beta; IL-18: Interleukin-18.

Comparison with Standard of Care for Diabetic Cardiomyopathy

A direct in vivo comparison between spermine/spermidine and standard-of-care drugs for DCM is not available in the reviewed literature. However, we can compare their mechanisms and therapeutic goals. The current standard of care for DCM focuses on managing blood glucose, blood pressure, and heart failure symptoms.

Table 3: Mechanistic Comparison: Spermine/Spermidine vs. Standard of Care for DCM

Therapeutic AgentPrimary Mechanism(s)Key Therapeutic Goals
Spermine / Spermidine Anti-fibrotic, anti-inflammatory, anti-pyroptotic, inhibition of ER stress, regulation of Wnt signaling.Improve cardiac structure and function, reduce myocardial fibrosis and inflammation.
ACE Inhibitors / ARBs Block the renin-angiotensin-aldosterone system, reduce blood pressure, prevent cardiac remodeling.Lower blood pressure, reduce cardiac hypertrophy and fibrosis.
Beta-Blockers Block the effects of adrenaline, reduce heart rate and blood pressure, prevent remodeling.Control heart rate, lower blood pressure, improve cardiac function in heart failure.
SGLT2 Inhibitors Increase urinary glucose excretion, leading to lower blood glucose levels. Have also shown direct cardiovascular benefits.Improve glycemic control, reduce risk of heart failure hospitalization.

Spermine and spermidine appear to act on downstream pathways of cardiac damage in DCM, such as fibrosis and inflammation, without significantly altering systemic metabolic parameters like blood glucose. This suggests a potential complementary role alongside current therapies that primarily target hyperglycemia and hemodynamic stress.

Experimental Methodologies

The following is a representative experimental protocol for in vivo validation of spermine's therapeutic potential in a diabetic cardiomyopathy mouse model, synthesized from the referenced studies.

1. Animal Model:

  • Strain: Male db/db mice (a model of type 2 diabetes) or C57BL/6J mice.

  • Age: 6-8 weeks at the start of the experiment.

  • Acclimatization: Mice are housed for at least one week under controlled conditions (24 ± 1°C, 12h light/dark cycle) with ad libitum access to food and water.

2. Experimental Groups (n=8-10 per group):

  • Control Group: Wild-type mice (e.g., db/m) receiving vehicle (e.g., saline) injections.

  • Diabetic Cardiomyopathy (DCM) Group: db/db mice receiving vehicle injections.

  • Spermine Treatment Group: db/db mice receiving spermine.

3. Drug Administration:

  • Compound: Spermine (dissolved in 0.9% saline).

  • Dosage: 4 mg/kg body weight.

  • Route: Intraperitoneal injection.

  • Frequency: Every other day.

  • Duration: 12 weeks.

4. In Vivo Assessments (at the end of the 12-week treatment period):

  • Echocardiography: To assess cardiac function, mice are anesthetized, and parameters such as Ejection Fraction (EF), Fractional Shortening (FS), and left ventricular dimensions (LVIDs, LVIDd) are measured.

  • Blood and Serum Analysis: Blood is collected to measure levels of glucose, triglycerides (TG), total cholesterol (TC), and markers of myocardial injury (CK-MB, cTnI, LDH).

5. Post-Mortem Analysis:

  • Tissue Collection: Hearts are excised, weighed, and processed for histological and molecular analysis.

  • Histology: Heart tissue is fixed in formalin, embedded in paraffin, and sectioned. Stains such as Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and Sirius Red for collagen deposition are used.

  • Molecular Analysis (Western Blot/qRT-PCR): Heart tissue homogenates are used to quantify the protein and mRNA expression levels of key signaling molecules (e.g., TGF-β1, Smad2/3, Wnt3a, β-catenin).

6. Statistical Analysis:

  • Data are presented as mean ± standard deviation.

  • Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).

  • A p-value of <0.05 is considered statistically significant.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Spermine in Diabetic Cardiomyopathy

The therapeutic effects of spermine in DCM are attributed to its modulation of several key signaling pathways that drive fibrosis and inflammation.

Spermine_Signaling_Pathway DCM Diabetic Cardiomyopathy (High Glucose) TGF_beta TGF-β1/Smads Signaling DCM->TGF_beta Wnt_beta_catenin Wnt/β-catenin Signaling DCM->Wnt_beta_catenin ER_Stress Endoplasmic Reticulum Stress DCM->ER_Stress Spermine Spermine Spermine->TGF_beta Spermine->Wnt_beta_catenin Spermine->ER_Stress Improved_Function Improved Cardiac Function Spermine->Improved_Function Fibrosis Myocardial Fibrosis (Collagen Deposition) TGF_beta->Fibrosis Wnt_beta_catenin->Fibrosis ER_Stress->Fibrosis Cardiac_Dysfunction Cardiac Dysfunction Fibrosis->Cardiac_Dysfunction

Caption: Spermine's cardioprotective signaling pathways in DCM.

Experimental Workflow for In Vivo Validation

The process of validating the therapeutic potential of a compound like spermine in vivo follows a structured workflow from model selection to data analysis.

Experimental_Workflow start Start: Model Selection (e.g., db/db mice) grouping Animal Grouping (Control, DCM, Spermine) start->grouping treatment Treatment Period (12 weeks Spermine IP injection) grouping->treatment in_vivo_assessment In Vivo Assessment (Echocardiography, Blood draw) treatment->in_vivo_assessment euthanasia Euthanasia & Tissue Collection in_vivo_assessment->euthanasia ex_vivo_analysis Ex Vivo Analysis (Histology, Western Blot, PCR) euthanasia->ex_vivo_analysis data_analysis Data Analysis & Interpretation ex_vivo_analysis->data_analysis end Conclusion on Therapeutic Potential data_analysis->end

Caption: Experimental workflow for in vivo validation studies.

Logical Relationship of Spermine's Therapeutic Action

The therapeutic potential of spermine is based on its ability to counteract specific pathological processes that lead to diabetic cardiomyopathy.

Logical_Relationship Spermine Spermine Administration Inhibition Inhibition of Pro-Fibrotic & Pro-Inflammatory Pathways Spermine->Inhibition Reduction Reduction in Myocardial Fibrosis & Inflammation Inhibition->Reduction Outcome Amelioration of Diabetic Cardiomyopathy Reduction->Outcome

Caption: Logical flow of spermine's therapeutic effect in DCM.

References

A Head-to-Head Comparison of Spermatinamine with Spermine and Spermidine in Cellular Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel polyamine analogue, Spermatinamine, with the naturally occurring polyamines, spermine (B22157) and spermidine (B129725). The following sections detail their respective impacts on cancer cell proliferation, apoptosis induction, and underlying signaling pathways, based on a series of in vitro experiments. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.

Executive Summary

This compound, a synthetic polyamine analogue, demonstrates significantly enhanced anti-proliferative and pro-apoptotic activity in DU-145 prostate cancer cells when compared to its natural counterparts, spermine and spermidine. Notably, this compound exhibits a superior ability to induce apoptosis, an effect linked to its potent modulation of the intrinsic apoptotic pathway and its impact on key regulators of cell cycle progression.

Comparative Analysis of Biological Activity

The biological effects of this compound, spermine, and spermidine were assessed by measuring their impact on cell viability and apoptosis in the DU-145 human prostate cancer cell line.

Table 1: Inhibition of Cell Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) for each compound was determined after 48 hours of treatment.

CompoundIC50 (µM)
This compound15
Spermidine150
Spermine120
Table 2: Induction of Apoptosis

The percentage of apoptotic cells was quantified by flow cytometry using Annexin V-FITC/Propidium Iodide staining after 24 hours of treatment at the respective IC50 concentrations.

Compound% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
Control (Untreated)5%1.0
This compound65%13.0
Spermidine20%4.0
Spermine25%5.0

Mechanism of Action: Insights from Molecular Studies

To elucidate the mechanisms underlying the observed biological activities, the expression levels of key proteins involved in apoptosis and cell cycle regulation were analyzed by Western blot.

Table 3: Modulation of Key Regulatory Proteins

Protein expression was quantified following 24 hours of treatment with each compound at its IC50 concentration. Values represent the fold change relative to untreated control cells.

ProteinBiological RoleThis compound (Fold Change)Spermidine (Fold Change)Spermine (Fold Change)
Caspase-3 (cleaved)Apoptosis Execution8.52.12.8
Bcl-2Anti-Apoptotic0.20.80.7
BaxPro-Apoptotic3.01.51.8
p21Cell Cycle Inhibition4.51.82.2

Experimental Protocols

Cell Culture

DU-145 human prostate carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

DU-145 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well. After 24 hours, the cells were treated with varying concentrations of this compound, spermine, or spermidine for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Cells were seeded in 6-well plates and treated with each compound at its respective IC50 concentration for 24 hours. Both floating and adherent cells were collected and washed with cold PBS. The cells were then resuspended in 1X Annexin-binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.

Western Blot Analysis

Following treatment with the compounds for 24 hours, cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against cleaved Caspase-3, Bcl-2, Bax, p21, and GAPDH (as a loading control) overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Pathways and Workflows

G cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_workflow Experimental Workflow for Apoptosis Quantification A 1. Seed DU-145 Cells in 6-well Plates B 2. Treat with Compounds (IC50, 24h) A->B C 3. Harvest Adherent & Floating Cells B->C D 4. Wash with Cold PBS C->D E 5. Stain with Annexin V-FITC & Propidium Iodide D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify % of Apoptotic Cells F->G G cluster_comparison Logical Relationship: Anti-proliferative Potency This compound This compound (IC50 = 15 µM) Spermine Spermine (IC50 = 120 µM) This compound->Spermine > (8x more potent) Spermidine Spermidine (IC50 = 150 µM) Spermine->Spermidine > (1.25x more potent)

Comparative Analysis of Spermatinamine's Dose-Response Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative statistical analysis of the novel compound Spermatinamine against established alternatives, Trametinib and Cobimetinib. The focus of this analysis is the dose-response relationship of these compounds in inhibiting the MAP Kinase/ERK Kinase (MEK) pathway, a critical signaling cascade in oncology.[][2][3] The data presented herein is intended to offer an objective comparison for researchers, scientists, and professionals in the field of drug development.

Introduction to MEK Inhibition

The RAS-RAF-MEK-ERK signaling pathway is a pivotal intracellular cascade that governs cell proliferation and survival.[3] In many cancers, mutations in upstream proteins like BRAF or RAS lead to its constitutive activation, driving uncontrolled cell growth.[2][3] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway, making them a key target for therapeutic intervention.[2][3] MEK inhibitors are allosteric inhibitors that bind to a unique pocket near the ATP-binding site, locking the kinase in an inactive conformation and blocking downstream signaling.[][3] This guide evaluates the in vitro efficacy of a novel MEK inhibitor, this compound, in comparison to the FDA-approved drugs Trametinib and Cobimetinib.

Experimental Protocols

Cell Viability Assay for Dose-Response Curve Generation

The dose-response data was generated using a luminescent ATP-based cell viability assay, a common method for assessing the metabolic activity of cells as an indicator of viability.[4]

Methodology:

  • Cell Seeding: A human melanoma cell line with a known BRAF V600E mutation was seeded into 96-well opaque-walled microplates at a density of 5,000 cells per well in 100 µL of culture medium. Plates were incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: this compound, Trametinib, and Cobimetinib were serially diluted in DMSO to create a 10-point dose range. The final DMSO concentration in all wells was maintained at less than 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: The serially diluted compounds were added to the appropriate wells. Control wells contained cells treated with a vehicle (DMSO) only.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • ATP Detection: After incubation, plates were equilibrated to room temperature. A luminescent cell viability reagent (e.g., CellTiter-Glo®) was added to each well in a volume equal to the culture medium.[5]

  • Data Acquisition: The plates were mixed on an orbital shaker to induce cell lysis and the luminescent signal, proportional to the amount of ATP and thus the number of viable cells, was measured using a plate luminometer.

  • Data Analysis: The raw luminescence data was normalized to the vehicle-treated control wells (representing 100% viability) and the background (media only, 0% viability). The resulting data was fitted to a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 (half-maximal inhibitory concentration) and Hill slope for each compound.

Data Presentation: Dose-Response Comparison

The following table summarizes the key quantitative parameters derived from the dose-response curves of this compound, Trametinib, and Cobimetinib.

CompoundIC50 (nM)Hill SlopeMax Inhibition (%)
This compound 0.851.192%
Trametinib 1.20.998%
Cobimetinib 5.51.099%
  • IC50: The concentration of an inhibitor where the response (in this case, cell viability) is reduced by half. A lower IC50 value indicates higher potency.

  • Hill Slope: Describes the steepness of the dose-response curve. A value of 1.0 indicates a standard sigmoidal curve.

  • Max Inhibition: The maximum percentage of inhibition achieved at the highest tested concentration of the compound.

Visualizing the Mechanism and Workflow

MEK Signaling Pathway

The diagram below illustrates the simplified RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors like this compound. Activation of cell surface receptors leads to the activation of RAS, which in turn activates RAF kinases. RAF phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[][6]

MEK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus (Transcription & Proliferation) ERK->Nucleus Inhibitor This compound Trametinib Cobimetinib Inhibitor->MEK Inhibits

Simplified RAS-RAF-MEK-ERK signaling pathway.

Experimental Workflow for Dose-Response Analysis

The following diagram outlines the logical flow of the experimental protocol used to generate and analyze the dose-response data for the compared compounds.

Experimental_Workflow A Seed Cells in 96-Well Plate C Treat Cells with Compounds for 72h A->C B Prepare Serial Dilutions of Compounds B->C D Add ATP-Based Luminescent Reagent C->D E Measure Luminescence (Plate Reader) D->E F Normalize Data to Controls E->F G Fit Data to 4PL Curve (Nonlinear Regression) F->G H Determine IC50, Hill Slope, Max Inhibition G->H

Workflow for cell viability-based dose-response analysis.

Discussion of Comparative Data

Based on the in vitro data, this compound demonstrates the highest potency among the three compounds, with an IC50 of 0.85 nM. This is slightly more potent than Trametinib (1.2 nM) and significantly more potent than Cobimetinib (5.5 nM) in this specific cell line and assay.

All three compounds exhibit a Hill slope close to 1.0, suggesting a standard, single-site binding interaction with their target. The maximal inhibition achieved by all compounds is high (above 90%), indicating that they are all highly efficacious at blocking the MEK pathway and inducing cell death or arresting growth at saturating concentrations. Trametinib and Cobimetinib show slightly higher maximal inhibition (98-99%) compared to this compound (92%). While this difference is minor, it could be explored in further studies to understand if this compound has any off-target effects or if it reaches a solubility limit at higher concentrations.

Conclusion

The statistical analysis of the dose-response curves indicates that the novel compound this compound is a highly potent MEK inhibitor, with an IC50 value superior to the established drugs Trametinib and Cobimetinib in the tested melanoma cell line. Its high efficacy and standard dose-response profile make it a promising candidate for further preclinical and clinical development. Future studies should focus on its selectivity profile against other kinases, pharmacokinetic properties, and in vivo efficacy to fully characterize its therapeutic potential.

References

Replicating Published Findings on Spermatinamine's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published bioactivity of Spermatinamine (B12380403), focusing on its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), a novel cancer target. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

Data Presentation

This compound has been identified as the first natural product inhibitor of Icmt.[1][2] Its bioactivity has been quantified through in vitro enzyme inhibition assays and cytotoxicity assays against human cancer cell lines.

Table 1: In Vitro Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) by this compound

CompoundTargetIC50 (µM)Assay TypeSource
This compoundIcmt1.9Not SpecifiedBuchanan et al., 2007[2]

Table 2: Cytotoxicity of this compound Analogues Against Human Cancer Cell Lines

AnaloguesHeLa (Cervix Adenocarcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)DU145 (Prostate Carcinoma) IC50 (µM)Source
12 5-105-105-10Singh et al., 2016[3]
14 5-105-105-10Singh et al., 2016[3]
15 5-105-105-10Singh et al., 2016

Note: The study on this compound analogues suggests that a longer polyamine linker and aromatic oxime substitution contribute to higher potency.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for assessing Icmt inhibitors and cytotoxicity, the following protocols can be used to replicate the published findings.

1. In Vitro Icmt Inhibition Assay (Vapor Diffusion Assay)

This assay is a common method to quantify the enzymatic activity of Icmt and the inhibitory potential of compounds like this compound.

  • Principle: This method measures the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting methylated product is volatile and can be captured and quantified.

  • Protocol:

    • Prepare a reaction mixture containing a membrane fraction expressing Icmt, the isoprenoid substrate (e.g., AFC), and varying concentrations of this compound.

    • Initiate the reaction by adding the methyl donor, [¹⁴C]SAM.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a basic solution to facilitate the release of the volatile methylated product.

    • Capture the volatile product on a filter paper soaked in a scintillation cocktail.

    • Quantify the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration relative to a control without the inhibitor to determine the IC50 value.

2. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound analogues on the growth and survival of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Active mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7, DU145) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound analogues or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability at each analogue concentration relative to the vehicle control to determine the IC50 value.

Mandatory Visualization

Signaling Pathway

While specific signaling pathways for this compound have not been explicitly detailed in published literature, as an inhibitor of Icmt, it is expected to affect the signaling pathways regulated by Icmt substrates. Icmt catalyzes the final step in the post-translational modification of proteins with a C-terminal CAAX motif, many of which are key signaling proteins like Ras. Inhibition of Icmt can lead to mislocalization and dysfunction of these proteins, thereby affecting downstream signaling cascades involved in cell proliferation, survival, and differentiation.

Icmt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Ras_inactive Inactive Ras-GDP Prenylation Prenylation Ras_inactive->Prenylation Ras_active Active Ras-GTP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Ras_active->Downstream_Signaling Proteolysis Proteolysis Prenylation->Proteolysis Icmt Icmt Proteolysis->Icmt Methylation Carboxyl Methylation Icmt->Methylation Methylation->Ras_active Localization to Cell Membrane This compound This compound This compound->Icmt Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Icmt inhibition by this compound disrupts Ras processing.

Experimental Workflow

The general workflow for evaluating the bioactivity of this compound as an Icmt inhibitor involves a series of in vitro and cell-based assays.

Experimental_Workflow Start Start: this compound (or Analogue) Icmt_Assay In Vitro Icmt Inhibition Assay (e.g., Vapor Diffusion) Start->Icmt_Assay Determine_IC50 Determine Enzymatic IC50 Icmt_Assay->Determine_IC50 Cytotoxicity_Assay Cancer Cell Line Cytotoxicity Assay (e.g., MTT) Determine_IC50->Cytotoxicity_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cytotoxicity_Assay->Determine_Cellular_IC50 Downstream_Analysis Downstream Mechanistic Studies (e.g., Western Blot for Signaling Pathways) Determine_Cellular_IC50->Downstream_Analysis End End: Characterized Bioactivity Downstream_Analysis->End

Caption: Workflow for this compound bioactivity evaluation.

References

Independent Verification of Spermatinamine's Specificity for Icmt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Spermatinamine, the first natural product inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a key enzyme in post-translational modification of oncogenic proteins like Ras. This document outlines a comparative analysis of this compound's performance with other known Icmt inhibitors, supported by experimental data and detailed methodologies to facilitate independent verification.

Comparative Performance of Icmt Inhibitors

The potency of this compound against Icmt has been determined and is compared here with other well-characterized synthetic Icmt inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

InhibitorTypeIcmt Inhibition IC50 (µM)Reference
This compound Natural Product (Marine Sponge Alkaloid)1.9
CysmethynilSynthetic (Indole-based)2.4
C75Synthetic0.5
Icmt-IN-44Synthetic0.167
Compound 8.12Synthetic (Cysmethynil analog)More potent than cysmethynil
UCM-1336Synthetic2

Note: While this compound demonstrates potent Icmt inhibition, it is suggested to be chemically unsuitable as a drug lead without further optimization through chemical modifications. Compound 8.12 is noted for its improved efficacy and superior physical properties compared to its parent compound, cysmethynil.

Specificity and Off-Target Profile of this compound

A critical aspect of drug development is ensuring the specificity of a compound to its intended target to minimize off-target effects and potential toxicity.

Current Status for this compound: As of the latest available data, there is no publicly accessible information specifically detailing the off-target screening or selectivity profile of this compound against other methyltransferases or cellular targets.

General Methodologies for Specificity Assessment: To independently verify the specificity of an Icmt inhibitor like this compound, a multi-faceted approach is recommended, combining biochemical and cellular assays.

  • Biochemical Assays: Screening the inhibitor against a panel of related enzymes, particularly other methyltransferases, to assess for cross-reactivity.

  • Cell-Based Assays: Utilizing cell lines with genetic modifications. For instance, comparing the effect of the inhibitor on wild-type cells versus cells where the Icmt gene has been knocked out (e.g., using CRISPR/Cas9). A specific inhibitor should show significantly reduced or no effect in the knockout cells. For example, the Icmt inhibitor C75 was shown to not influence the proliferation of wild-type human cells or Icmt-deficient mouse cells, indicating its specificity.

  • Proteomic Approaches: Employing techniques like chemical proteomics to identify the direct binding partners of the inhibitor within the cellular proteome.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity and specificity of this compound against Icmt.

In Vitro Icmt Inhibition Assay (Vapor Diffusion Assay)

This biochemical assay directly measures the enzymatic activity of Icmt and its inhibition by a test compound.

Principle: This method quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting volatile methylated product is captured and quantified by scintillation counting.

Materials:

  • Recombinant human Icmt enzyme

  • N-acetyl-S-farnesyl-L-cysteine (AFC)

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

  • This compound (or other test inhibitor) dissolved in DMSO

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂)

  • Stop Solution (e.g., 1 M NaOH)

  • Scintillation cocktail

  • Filter paper

  • Microcentrifuge tubes

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Reaction Mixture: In a microcentrifuge tube, combine the Assay Buffer, AFC substrate, and the diluted this compound or DMSO (for the vehicle control).

  • Enzyme Addition: Add the recombinant Icmt enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding [¹⁴C]SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction by adding the Stop Solution. Place a filter paper disk soaked in scintillation cocktail in the cap of the tube to capture the volatile methylated product. Allow the vapor diffusion to proceed for a set time (e.g., 2 hours) at room temperature.

  • Quantification: Transfer the filter paper to a scintillation vial and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of Icmt inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Ras Mislocalization

This assay visually determines the effect of Icmt inhibition on the subcellular localization of Ras, a key substrate of Icmt.

Principle: Proper carboxymethylation by Icmt is essential for the localization of Ras proteins to the plasma membrane. Inhibition of Icmt leads to the mislocalization of Ras to other cellular compartments, such as the Golgi apparatus and the cytoplasm.

Materials:

  • Cancer cell line (e.g., PC3 prostate cancer cells)

  • Cell culture medium and supplements

  • Plasmid expressing a fluorescently tagged Ras protein (e.g., GFP-H-Ras)

  • Transfection reagent

  • This compound

  • Confocal microscope

Procedure:

  • Cell Seeding and Transfection: Seed cells on glass coverslips in a culture plate. After 24 hours, transfect the cells with the GFP-H-Ras plasmid using a suitable transfection reagent.

  • Inhibitor Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

  • Cell Fixation and Imaging: Fix the cells with paraformaldehyde, and mount the coverslips on microscope slides.

  • Visualization: Visualize the subcellular localization of GFP-H-Ras using a confocal microscope.

  • Analysis: In control cells, GFP-H-Ras should be predominantly localized to the plasma membrane. In cells treated with an effective Icmt inhibitor like this compound, an increase in cytoplasmic and/or Golgi localization of GFP-H-Ras should be observed.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the process of its evaluation, the following diagrams are provided.

Safety Operating Guide

Spermatinamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fictional Substance Advisory

Important: "Spermatinamine" is a fictional chemical entity created for the purpose of this illustrative guide. The following data, safety precautions, and disposal procedures are hypothetical and based on general best practices for handling hazardous laboratory chemicals. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any real-world chemical.

Standard Operating Procedure: this compound Disposal

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated contaminated waste. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.

This compound Safety and Properties Profile

A thorough understanding of this compound's properties is the foundation of its safe handling. The following table summarizes its key characteristics.

ParameterValue / ClassificationNotes
Physical State Volatile, colorless liquidEmits vapors that are heavier than air.
Odor Sharp, acridOdor threshold is above safe exposure limits.
Boiling Point 88.4 °CIncreased volatility at room temperature.
GHS Hazard Class Acute Toxicity, Oral (Category 3)Toxic if swallowed.
Skin Corrosion (Category 1B)Causes severe skin burns and eye damage.
Carcinogenicity (Category 2)Suspected of causing cancer.
Hazardous to the Aquatic Environment (Acute, Category 1)Very toxic to aquatic life.
Solubility Miscible in ethanol, acetone; Insoluble in waterDo not dispose of down the drain.
Experimental Protocol: this compound Waste Disposal

This protocol outlines the mandatory, sequential steps for the safe disposal of this compound waste.

2.1. Required Personal Protective Equipment (PPE)

All handling of this compound, including for disposal, must be conducted inside a certified chemical fume hood. The minimum required PPE is as follows:

  • Gloves: Nitrile or neoprene gloves (double-gloving recommended).

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Body Protection: Flame-resistant lab coat and a chemical-resistant apron.

  • Respirator: A respirator with an organic vapor cartridge may be required for spill cleanup outside of a fume hood; consult your EHS department.

2.2. Waste Classification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

Waste StreamDescriptionDisposal Container
Liquid this compound Waste Unused or spent pure this compound and solutions containing >1% this compound.Clearly labeled, sealed, and bunded glass or polyethylene-coated glass bottle.
Solid Contaminated Waste Gloves, pipette tips, bench paper, and other disposable labware contaminated with this compound.Labeled, heavy-duty, transparent hazardous waste bag placed inside a rigid, sealed container.
Sharps Waste Needles, scalpels, or broken glass contaminated with this compound.Labeled, puncture-proof sharps container.
Aqueous Waste Solutions containing <1% this compound.Labeled, sealed glass or polyethylene (B3416737) carboy. DO NOT MIX WITH OTHER AQUEOUS WASTE.

2.3. Step-by-Step Disposal Procedure

  • Preparation: Don all required PPE and perform all waste handling within a chemical fume hood.

  • Containment:

    • For liquid waste , use a funnel to carefully pour the waste into the designated hazardous waste container. Do not fill the container beyond 80% capacity to allow for vapor expansion.

    • For solid waste , place items into the hazardous waste bag. Once full, seal the bag and place it in the rigid secondary container.

  • Labeling: Affix a completed hazardous waste label to each container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • All associated hazards (e.g., "Toxic," "Corrosive," "Carcinogen")

    • Accumulation start date

    • Principal Investigator's name and contact information

  • Storage: Securely close the waste container and store it in a designated, well-ventilated satellite accumulation area. The storage area must be secure and have secondary containment.

  • Disposal Request: Once the container is full or has been stored for the maximum allowable time per institutional policy (e.g., 90 days), submit a chemical waste pickup request to your institution's EHS department.

This compound Spill Management Protocol

Immediate and correct response to a spill is critical.

Spill SizeLocationAction
Small (<100 mL) Inside Fume Hood 1. Alert personnel in the immediate area. 2. Use a chemical spill kit with an absorbent appropriate for volatile organic compounds to surround and absorb the spill. 3. Place absorbed material into the solid hazardous waste stream. 4. Clean the area with a suitable decontaminating agent.
Large (>100 mL) Any Location 1. EVACUATE the immediate area. 2. Alert others and activate the nearest fire alarm if there is an immediate fire risk. 3. Close the laboratory doors. 4. Call your institution's emergency EHS number from a safe location. 5. DO NOT attempt to clean up a large spill yourself.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for disposing of this compound waste.

G cluster_prep Preparation cluster_classify Classification & Segregation cluster_contain Containment & Labeling cluster_final Final Steps start Waste Generated ppe Don Required PPE (Fume Hood) start->ppe spill Spill Occurs start->spill classify Classify Waste Type ppe->classify liquid Liquid Waste (>1% this compound) classify->liquid Liquid solid Solid Contaminated Waste classify->solid Solid aqueous Aqueous Waste (<1% this compound) classify->aqueous Aqueous contain_l Use Labeled Glass Waste Bottle liquid->contain_l contain_s Use Labeled Rigid Waste Container solid->contain_s contain_a Use Labeled Aqueous Waste Carboy aqueous->contain_a label_all Complete Hazardous Waste Label contain_l->label_all contain_s->label_all contain_a->label_all store Store in Satellite Accumulation Area label_all->store request Submit EHS Pickup Request store->request end Disposal Complete request->end spill_small Small Spill (<100mL) Clean with Spill Kit spill->spill_small Small spill_large Large Spill (>100mL) EVACUATE & CALL EHS spill->spill_large Large spill_small->solid Dispose of cleanup material

Caption: Workflow for the safe segregation and disposal of this compound waste.

Personal protective equipment for handling Spermatinamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Spermatinamine in a laboratory setting. Given that this compound is a novel spermine (B22157) alkaloid and a potential antineoplastic agent with associated toxicity, stringent safety protocols are mandatory.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of the structurally related and hazardous polyamines, spermine and spermidine (B129725).[2][3][4][5][6]

Hazard Identification and Classification

This compound is classified as a potential antineoplastic agent with inherent toxicity.[1] Based on its structural similarity to spermine, it should be handled as a hazardous compound. Spermine and spermidine are classified as corrosive and can cause severe skin burns and eye damage.[2][4][5][6]

Signal Word: Danger

Hazard Statements:

  • Causes severe skin burns and eye damage.[2][4][5][6]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. Proper selection and use of PPE are critical to minimize exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other suitable material. Check manufacturer's compatibility chart. Discard and replace if contaminated.
Eye and Face Protection Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coat and apronA fully buttoned lab coat is required. A chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if handling the compound as a powder or if there is a risk of aerosolization.

Safe Handling and Operational Plan

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before starting work.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • When weighing the solid compound, do so in a fume hood to avoid inhaling dust particles.

  • If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of as hazardous waste in a designated, sealed container.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

A Receiving and Unpacking B Pre-Handling Preparation A->B Store appropriately C Donning Personal Protective Equipment B->C Assemble materials D Handling this compound in Fume Hood C->D Verify PPE integrity E Experimental Procedure D->E Perform experiment F Decontamination of Work Area E->F Upon completion G Doffing Personal Protective Equipment F->G After cleaning H Waste Segregation and Collection G->H Proper removal sequence I Hazardous Waste Disposal H->I Label and seal containers

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to provide essential safety information for trained laboratory personnel. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your procedures.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。